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  • Product: Methyl 4-(Ethylamino)-3-hydroxybenzoate
  • CAS: 1820609-04-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 4-(Ethylamino)-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for Methyl 4-(Ethylamino)-3-hydroxybenzoate, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for Methyl 4-(Ethylamino)-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology emphasizes strategic functional group manipulations, including electrophilic aromatic substitution, reduction, and selective N-alkylation, to achieve the target molecule efficiently. This document delves into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind experimental choices and providing detailed protocols to ensure reproducibility. The synthesis is presented as a multi-step process commencing from readily available starting materials, with a focus on achieving high purity and yield.

Introduction

Methyl 4-(Ethylamino)-3-hydroxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a hydroxyl group, a secondary amine, and a methyl ester, provides a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. The strategic placement of these functional groups allows for further modifications, making it a valuable building block in the design of novel therapeutic agents. This guide outlines a logical and efficient laboratory-scale synthesis of this important intermediate.

Overall Synthesis Pathway

The synthesis of Methyl 4-(Ethylamino)-3-hydroxybenzoate can be strategically approached in a four-step sequence starting from the commercially available and inexpensive 4-hydroxybenzoic acid. The pathway involves:

  • Esterification of 4-hydroxybenzoic acid to its methyl ester.

  • Nitration of the aromatic ring at the position ortho to the hydroxyl group.

  • Reduction of the nitro group to a primary amine.

  • Selective N-ethylation of the primary amine via reductive amination.

This pathway is designed to control the regioselectivity of the substitutions on the aromatic ring and to introduce the desired functional groups in a stepwise and controlled manner.

Synthesis_Pathway Start 4-Hydroxybenzoic Acid Step1 Methyl 4-hydroxybenzoate Start->Step1 Esterification (Methanol, H2SO4) Step2 Methyl 3-nitro-4-hydroxybenzoate Step1->Step2 Nitration (HNO3, H2SO4) Step3 Methyl 3-amino-4-hydroxybenzoate Step2->Step3 Reduction (Sn, HCl) Final Methyl 4-(Ethylamino)-3-hydroxybenzoate Step3->Final Reductive Amination (Acetaldehyde, NaBH3CN) Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Reductive Amination s1_start Mix 4-Hydroxybenzoic Acid, Methanol, and H2SO4 s1_reflux Reflux for 18 hours s1_start->s1_reflux s1_workup Work-up: Pour into ice water, Extract, Wash, Dry, Evaporate s1_reflux->s1_workup s1_product Methyl 4-hydroxybenzoate s1_workup->s1_product s2_start Add Methyl 4-hydroxybenzoate to cold HNO3/H2SO4 s1_product->s2_start s2_react Stir at room temperature s2_start->s2_react s2_workup Work-up: Pour onto ice, Filter, Wash, Dry s2_react->s2_workup s2_product Methyl 3-nitro-4-hydroxybenzoate s2_workup->s2_product s3_start React Methyl 3-nitro-4-hydroxybenzoate with Sn and HCl s2_product->s3_start s3_react Heat on water bath s3_start->s3_react s3_workup Work-up: Filter salt, Remove Sn, Neutralize, Filter, Dry s3_react->s3_workup s3_product Methyl 3-amino-4-hydroxybenzoate s3_workup->s3_product s4_start Mix Methyl 3-amino-4-hydroxybenzoate, Acetaldehyde, and NaBH3CN in acidic methanol s3_product->s4_start s4_react Stir at room temperature s4_start->s4_react s4_workup Work-up: Quench, Extract, Wash, Dry, Evaporate, Purify s4_react->s4_workup s4_product Methyl 4-(Ethylamino)-3-hydroxybenzoate s4_workup->s4_product

Exploratory

Technical Review: Methyl 4-(Ethylamino)-3-hydroxybenzoate

Advanced Synthon for Heterocyclic Scaffolds in Medicinal Chemistry Executive Summary Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8) is a specialized bifunctional intermediate utilized primarily in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthon for Heterocyclic Scaffolds in Medicinal Chemistry

Executive Summary

Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8) is a specialized bifunctional intermediate utilized primarily in the synthesis of benzoxazole and benzoxazolone pharmacophores.[1][2][3] Characterized by an ortho-aminoalcohol motif on a benzoate ester core, it serves as a critical "turn" element in drug design, allowing for the construction of rigid bicyclic heterocycles with specific lipophilic profiles (N-ethylation).

This technical guide provides a comprehensive review of its synthetic pathways, reactivity profile, and handling protocols, designed for medicinal chemists optimizing SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 4-(ethylamino)-3-hydroxybenzoate
CAS Number 1820609-04-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Base) ~4.5 (Aniline nitrogen)
Appearance Off-white to pale beige solid (Oxidation sensitive)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water

Synthetic Architecture

The synthesis of Methyl 4-(ethylamino)-3-hydroxybenzoate is most reliably achieved via Reductive Amination of the parent compound, Methyl 4-amino-3-hydroxybenzoate (Orthocaine). This route minimizes over-alkylation (quaternization) and preserves the sensitive phenolic hydroxyl group.

Primary Route: Reductive Amination

This protocol utilizes acetaldehyde and a borohydride reducing agent to introduce the ethyl group selectively.

Reaction Scheme Logic:

  • Condensation: The primary amine (Orthocaine) reacts with acetaldehyde to form a hemiaminal/imine intermediate.

  • Reduction: In situ reduction with Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride. STAB is preferred for its selectivity in the presence of esters.

Detailed Protocol (Self-Validating)
  • Precursor: Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

  • Reagents: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried reaction vessel with Methyl 4-amino-3-hydroxybenzoate and anhydrous DCE (0.1 M concentration) under Nitrogen.

  • Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation.

  • Addition: Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow equilibrium.

  • Reduction: Add STAB portion-wise over 20 minutes. Critical: Maintain temperature <10°C to prevent side reactions.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). Product will be less polar than the starting amine but distinct from the dialkylated impurity.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Visualization of Synthetic Workflow

SynthesisWorkflow Start Methyl 4-amino-3-hydroxybenzoate (Orthocaine) Reagent Acetaldehyde + AcOH (Imine Formation) Start->Reagent Inter Imine Intermediate (Transient) Reagent->Inter Condensation Reduct Reduction (NaBH(OAc)3) Inter->Reduct Product Methyl 4-(ethylamino)-3-hydroxybenzoate (Target) Reduct->Product Selective Reduction Side Impurity: Dialkylated Product Reduct->Side Over-alkylation (Minor)

Figure 1: Reductive amination pathway for the synthesis of the target compound, highlighting the transient imine intermediate.

Applications in Drug Discovery

The core value of Methyl 4-(ethylamino)-3-hydroxybenzoate lies in its ability to undergo cyclization reactions to form heterocycles found in kinase inhibitors and GPCR ligands.

Divergent Synthesis: Benzoxazole Formation

The ortho-aminoalcohol moiety is a classic precursor for Benzoxazoles. The N-ethyl group provides a pre-installed substituent on the nitrogen, leading to 3-ethyl-2-substituted-benzoxazol-5-carboxylates .

  • Pathway A (Carbonyl Insertion): Reaction with Phosgene or CDI (Carbonyldiimidazole) yields Benzoxazol-2-ones .

  • Pathway B (Orthoester Cyclization): Reaction with Triethyl orthoformate yields Benzoxazoles .

Mechanism of Action (Scaffold Utility)

In kinase inhibitors (e.g., EGFR or HER2 targets), the benzoxazole core often mimics the adenine ring of ATP. The ester group at position 5 (derived from the benzoate) serves as a handle for further elaboration (e.g., conversion to an amide or alcohol) to interact with the solvent-exposed region of the binding pocket.

Visualization of Reactivity Landscape

Reactivity Core Methyl 4-(ethylamino)-3-hydroxybenzoate CDI Reagent: CDI or Phosgene Core->CDI Ortho Reagent: R-C(OEt)3 Core->Ortho Benzone 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (Benzoxazolone) CDI->Benzone Cyclization Benzox 3-Ethyl-2-substituted-1,3-benzoxazole-5-carboxylate (Benzoxazole) Ortho->Benzox Condensation

Figure 2: Divergent synthetic utility showing the transformation of the precursor into two distinct heterocyclic scaffolds.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical markers must be verified.

TechniqueExpected Signal / MarkerMechanistic Insight
¹H NMR (DMSO-d₆) δ 1.20 (t, 3H): Methyl of ethyl group.δ 3.15 (q, 2H): Methylene of ethyl group.δ 3.80 (s, 3H): Methyl ester.δ 5.5-6.0 (br s, 1H): N-H proton (coupled to CH₂).Confirms N-alkylation. The coupling of the N-H proton to the methylene quartet is definitive proof of mono-alkylation.
IR Spectroscopy 3300-3400 cm⁻¹: O-H / N-H stretch.1690-1710 cm⁻¹: Ester C=O stretch.Absence of sharp primary amine doublets (approx 3400/3500) indicates conversion to secondary amine.
Mass Spectrometry [M+H]⁺ = 196.23 Primary ion peak.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Phenolic esters are irritants.[4]

  • Sensitizer: Aminophenol derivatives can cause contact dermatitis.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen. Aminophenols are prone to oxidation (browning) upon exposure to air.

  • Temperature: 2-8°C (Refrigerated).

  • Stability: Stable for >12 months if kept dry and dark. Hydrolysis of the methyl ester may occur in humid conditions.

References

  • PubChem. (n.d.).[4] Methyl 4-(ethylamino)-3-hydroxybenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for STAB reduction cited in Section 3.1). Retrieved from [Link]

Sources

Foundational

Technical Monograph: Methyl 4-(Ethylamino)-3-hydroxybenzoate

Fundamental Research, Synthesis Strategies, and Medicinal Applications Executive Summary Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8 ) is a specialized pharmacophore used primarily as a high-value intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Fundamental Research, Synthesis Strategies, and Medicinal Applications

Executive Summary

Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8 ) is a specialized pharmacophore used primarily as a high-value intermediate in the synthesis of heterocycles (specifically benzoxazoles) and as a scaffold in drug discovery targeting viral neuraminidase and STING (Stimulator of Interferon Genes) pathways.[1][2][3][4][5]

Unlike its structural isomer Orthocaine (Methyl 3-amino-4-hydroxybenzoate), which has a history as a local anesthetic, the 4-amino-3-hydroxy isomer serves as a critical "orthogonally functionalized" building block. The presence of the N-ethyl group enhances lipophilicity (LogP modulation) and provides a secondary amine handle for further derivatization without the risk of primary amine side reactions.

This guide details the fundamental chemistry, optimized synthesis protocols, and analytical validation required to utilize this compound in advanced research.

Chemical Profile & Properties[2][4][6][7][8][9][10][11][12][13][14]
PropertySpecification
IUPAC Name Methyl 4-(ethylamino)-3-hydroxybenzoate
CAS Number 1820609-04-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Off-white to beige crystalline solid
Predicted LogP ~2.3 (vs. 1.2 for parent amine)
pKa (Base) ~5.8 (Aniline nitrogen)
Solubility Soluble in DMSO, MeOH, EtOAc; Low water solubility
Synthesis & Experimental Protocols

The synthesis of Methyl 4-(ethylamino)-3-hydroxybenzoate requires precise control to achieve mono-alkylation. Direct alkylation with ethyl halides often leads to mixtures of mono- and di-ethylated products. Therefore, Reductive Amination is the scientifically preferred method for high purity.

Step 1: Preparation of the Parent Scaffold (Methyl 4-amino-3-hydroxybenzoate)

If not purchased commercially, the parent ester is synthesized from 4-amino-3-hydroxybenzoic acid.

Protocol:

  • Reagents: 4-Amino-3-hydroxybenzoic acid (1.0 eq), Methanol (anhydrous, solvent), Thionyl Chloride (SOCl₂, 1.5 eq).

  • Procedure:

    • Suspend the acid in anhydrous methanol at 0°C.

    • Add SOCl₂ dropwise (exothermic reaction).

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Concentrate in vacuo.[6][7] Neutralize with sat. NaHCO₃.

    • Extract with EtOAc, dry over MgSO₄, and concentrate to yield the methyl ester (Yield >90%).[7]

Step 2: Selective N-Ethylation (The Critical Step)

Method: Reductive Amination using Acetaldehyde and Sodium Triacetoxyborohydride (STAB). Rationale: STAB is a mild reducing agent that selectively reduces the iminium ion formed in situ without reducing the ester or the aromatic ring.

Detailed Protocol:

  • Setup: Flame-dried round-bottom flask, Nitrogen atmosphere.

  • Reagents:

    • Methyl 4-amino-3-hydroxybenzoate (1.0 eq, 5 mmol)

    • Acetaldehyde (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (1.0 eq, catalytic/pH adjustment)

    • DCE (Dichloroethane) or THF (Solvent)

  • Execution:

    • Dissolve the amine in DCE (20 mL).

    • Add Acetaldehyde and Acetic Acid. Stir for 30 minutes at Room Temperature (RT) to allow hemiaminal/imine formation.

    • Add STAB in portions over 10 minutes.

    • Stir at RT for 4–12 hours. Monitor by TLC (The secondary amine will run slightly higher/lower depending on the stationary phase compared to the primary amine).

  • Workup:

    • Quench with sat. NaHCO₃ solution.

    • Extract with DCM (3x). Wash organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[7]

  • Purification: Flash Column Chromatography (SiO₂). Eluent: Hexane/EtOAc (Gradient 80:20 to 60:40).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

1. ¹H-NMR (400 MHz, DMSO-d₆/CDCl₃):

  • Ethyl Group: Look for a triplet at ~1.2 ppm (3H, -CH₂CH₃ ) and a quartet at ~3.1 ppm (2H, -CH₂ CH₃).

  • N-H Proton: A broad singlet around 5.0–6.0 ppm (exchangeable with D₂O). Crucial: If this is missing, you have di-alkylated.

  • O-H Proton: Broad singlet at >9.0 ppm.

  • Methyl Ester: Singlet at ~3.8 ppm (3H, -OCH₃).[8]

  • Aromatic Region: ABX system (3 protons).

2. Mass Spectrometry (ESI+):

  • Target Mass: [M+H]⁺ = 196.1 m/z.

  • Check: If 224 m/z is observed, di-ethylation has occurred.

Mechanistic Applications & Pathways
A. Benzoxazole Precursor

This molecule is a "masked" benzoxazole. Upon reaction with an aldehyde or carboxylic acid derivative under oxidative or dehydrating conditions, the N-ethyl group can either participate in the formation of a cationic benzoxazolium species or, more commonly, the scaffold serves as a model for N-alkylated benzoxazole derivatives used in fluorescent dyes.

B. Visualization of Synthesis & Application

G Start 4-Amino-3-hydroxybenzoic Acid Step1 Esterification (MeOH, SOCl2) Start->Step1 Intermediate Methyl 4-amino-3-hydroxybenzoate (Parent Scaffold) Step1->Intermediate Step2 Reductive Amination (Acetaldehyde, STAB) Intermediate->Step2 Selective N-Alkylation Target Methyl 4-(ethylamino)-3-hydroxybenzoate (Target Molecule) Step2->Target App1 Benzoxazole Synthesis (Cyclization) Target->App1 Cyclization App2 Neuraminidase Inhibitor (Lipophilic Analog) Target->App2 SAR Study

Figure 1: Synthetic pathway from the benzoic acid precursor to the N-ethylated target and downstream applications.

Safety & Handling (MSDS Summary)
  • Hazards: Irritant (Skin, Eye, Respiratory). Potential sensitizer (aniline derivative).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aminophenol moiety (browning).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References
  • PubChem. "Methyl 4-(ethylamino)-3-hydroxybenzoate (CID 86222879)." National Library of Medicine. [Link]

  • Royal Society of Chemistry. "Generic Methods for Monomer Synthesis: Reductive Amination Protocols." RSC Advances. [Link]

  • National Institutes of Health (NIH). "Metabolism of 4-amino-3-hydroxybenzoic acid." PubMed. [Link]

  • Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Structural Elucidation of Methyl 4-(Ethylamino)-3-hydroxybenzoate using Multinuclear and Multidimensional NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the structural analysis of Methyl 4-(Ethylamino)-3-hydroxybenzoate, a substituted aromatic compound representative of structures encountered in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of Methyl 4-(Ethylamino)-3-hydroxybenzoate, a substituted aromatic compound representative of structures encountered in pharmaceutical and materials science research. We detail a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy protocol, moving from fundamental one-dimensional (1D) ¹H and ¹³C experiments to advanced two-dimensional (2D) correlation experiments, including COSY, HSQC, and HMBC. The causality behind each experimental choice is explained, providing researchers with a robust methodology for unambiguous resonance assignment and complete structural verification. This document serves as both a practical protocol and an educational resource for scientists engaged in the characterization of complex organic molecules.

Introduction and Rationale

Methyl 4-(Ethylamino)-3-hydroxybenzoate is a polysubstituted benzene derivative featuring an ester, a secondary amine, and a hydroxyl group. The electronic effects of these substituents—the electron-donating hydroxyl and ethylamino groups and the electron-withdrawing methyl ester—create a nuanced chemical environment that requires sophisticated analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent non-destructive technique for determining the precise molecular structure of such compounds in solution.[1]

The strategic application of a suite of NMR experiments is essential for assembling the molecular puzzle. While 1D ¹H NMR provides information on proton environments and their immediate neighbors through spin-spin coupling, and ¹³C NMR reveals the carbon skeleton, these alone are often insufficient for complex isomers.[2] Two-dimensional (2D) techniques are required to confidently map the molecular framework. This guide will leverage the following experiments:

  • ¹H NMR: To identify all unique proton environments and their scalar couplings.

  • ¹³C NMR: To identify all unique carbon environments.

  • COSY (COrrelation SpectroscopY): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J-coupling).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-3 bond) correlations between protons and carbons, connecting the molecular fragments.[4]

This integrated approach ensures a self-validating system where data from each experiment cross-verifies the others, leading to an authoritative structural assignment.

Molecular Structure and Predicted Spectral Features

The first step in any NMR analysis is to examine the target structure to predict the number and type of signals.

Caption: Numbering scheme for Methyl 4-(Ethylamino)-3-hydroxybenzoate.

  • Proton (¹H) Environments: We anticipate 8 distinct signals: 3 aromatic protons (H2, H5, H6), 1 hydroxyl proton (on O10), 1 amine proton (on N11), 1 ester methyl group (C9-H₃), and 2 signals for the ethyl group (C12-H₂ and C13-H₃). The OH and NH protons may be broad and their visibility can be concentration and solvent dependent.[5]

  • Carbon (¹³C) Environments: We anticipate 10 distinct carbon signals: 6 for the aromatic ring (4 protonated, 2 quaternary), 1 for the ester carbonyl (C7), 1 for the ester methyl (C9), and 2 for the ethyl group (C12, C13).

Experimental Workflow and Protocols

The overall process follows a logical sequence from sample preparation to final data analysis, ensuring data integrity at each stage.

Caption: Standard workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Analyte Quantity: Weigh 5-10 mg of Methyl 4-(Ethylamino)-3-hydroxybenzoate for ¹H and 2D NMR experiments. For a standard ¹³C NMR experiment, a higher concentration of 20-30 mg is recommended due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[6]

  • Solvent Selection:

    • Chloroform-d (CDCl₃): A good first choice for many organic molecules. The residual solvent peak at ~7.26 ppm serves as a convenient chemical shift reference.[7]

    • Dimethylsulfoxide-d₆ (DMSO-d₆): An excellent alternative, particularly for ensuring the observation of exchangeable -OH and -NH protons, which appear as sharper, more well-defined signals in this solvent.

  • Procedure: a. Place the weighed sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent using a pipette.[8] c. Add Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.[9] d. Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is essential. e. Transfer the solution into a clean, 5 mm NMR tube. f. Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.

Table 1: Recommended 1D NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment
Pulse Program zg30 zgpg30
Spectral Width 16 ppm 240 ppm
Acquisition Time ~2 sec ~1 sec
Relaxation Delay (d1) 2 sec 2 sec
Number of Scans (ns) 16 1024

| Transmitter Offset (O1P) | ~6 ppm | ~100 ppm |

Table 2: Recommended 2D NMR Acquisition Parameters

Parameter COSY HSQC HMBC
Pulse Program cosygpqf hsqcedetgpsisp2 hmbcgplpndqf
¹H Spectral Width 12 ppm 12 ppm 12 ppm
¹³C Spectral Width N/A 180 ppm 220 ppm
Number of Scans (ns) 4-8 4-8 8-16
¹J C-H (Hz) N/A 145 Hz N/A
ⁿJ C-H (Hz) N/A N/A 8 Hz

| Relaxation Delay (d1) | 1.5 sec | 1.5 sec | 1.5 sec |

Causality of Parameter Choices:

  • Pulse Program: Standard, robust sequences are chosen for each experiment. For instance, hsqcedetgpsisp2 provides editing, distinguishing CH/CH₃ signals (positive) from CH₂ signals (negative).

  • Number of Scans (ns): The number of scans is increased for less sensitive nuclei (¹³C) or experiments (HMBC) to achieve an adequate signal-to-noise ratio.[10]

  • J-Coupling Constants: For HSQC, the one-bond coupling constant (¹J C-H) is set to an average value of 145 Hz. For HMBC, the long-range coupling is optimized for ~8 Hz to capture typical 2- and 3-bond correlations.

Data Processing and Structural Interpretation

Data processing involves Fourier transformation, phase correction, and baseline correction, which are standard procedures in modern NMR software.[11][12] The core of the analysis lies in the interpretation of the processed spectra.

Predicted ¹H and ¹³C Chemical Shifts

The chemical shifts are influenced by the electronic environment of each nucleus.[9] Electron-donating groups (-OH, -NHR) cause upfield shifts (lower ppm), while electron-withdrawing groups (-COOR) cause downfield shifts (higher ppm) for nearby nuclei.

Table 3: Predicted ¹H and ¹³C Resonance Assignments

Atom(s) Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm) Rationale
H2 ~7.5 d 1H ~115 Ortho to -COOR, deshielded.
H5 ~7.3 dd 1H ~125 Meta to -COOR, ortho to -NHR.
H6 ~6.8 d 1H ~112 Ortho to -NHR and -OH, shielded.
C1 N/A - - ~122 Attached to -COOR.
C3 N/A - - ~145 Attached to -OH.
C4 N/A - - ~150 Attached to -NHR.
-OH 5.0-9.0 br s 1H N/A Highly variable, solvent dependent.
-NH- 4.0-6.0 br s 1H N/A Variable, may show coupling to C12-H₂.
C9-H₃ ~3.8 s 3H ~52 Typical methyl ester.[13]
C12-H₂ ~3.2 q 2H ~45 Methylene attached to nitrogen.
C13-H₃ ~1.3 t 3H ~15 Methyl of ethyl group.

| C7=O | N/A | - | - | ~168 | Carbonyl carbon of ester.[14] |

2D Correlation Analysis
  • COSY: Cross-peaks will confirm the connectivity of adjacent protons.

    • A strong cross-peak is expected between the ethyl protons H12 (quartet) and H13 (triplet).

    • Couplings between aromatic protons H5 and H6 , and potentially a weaker four-bond coupling between H2 and H6 , will be visible.

  • HSQC: This spectrum definitively links each proton to its directly attached carbon. For example, the proton signal at ~3.8 ppm will show a correlation to the carbon signal at ~52 ppm, assigning them as C9-H₃ .

  • HMBC: This is the key experiment for assembling the full structure by identifying longer-range connections.

Caption: Key expected HMBC correlations for structural confirmation.

  • Ester-Ring Connection: The methyl protons (C9-H₃ ) should show correlations to the carbonyl carbon (C7 ) and the aromatic carbon C1 . This definitively links the methyl ester group to the ring at position 1.

  • Ethylamino-Ring Connection: The methylene protons (C12-H₂ ) will correlate to the aromatic carbons C4 and C5 . The correlation to C4 confirms the position of the ethylamino substituent.

  • Validation: The complete set of HMBC correlations will provide an interlocking web of evidence that validates the proposed structure, confirming the substitution pattern on the aromatic ring.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, guided by a foundational understanding of the target molecule, provides an unambiguous and powerful method for structural elucidation. The protocols outlined in this application note detail a robust workflow for characterizing Methyl 4-(Ethylamino)-3-hydroxybenzoate, from meticulous sample preparation to multi-dimensional spectral analysis. By integrating ¹H, ¹³C, COSY, HSQC, and HMBC data, researchers can achieve a high level of confidence in their structural assignments, a critical requirement in drug discovery, process chemistry, and quality control.

References

  • PubChem. Methyl 3-amino-4-hydroxybenzoate. National Library of Medicine. [Link]

  • Orchard, M. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • Butcher, S. et al. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. NIH National Library of Medicine. [Link]

  • Keeler, J. NMR Data Processing. University of Cambridge. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Barhewar, P. A. et al. On the synthesis and characterization of methyl ester of 3-amino-4- hydroxy benzoic acid. World Journal of Pharmaceutical Research. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • University of Illinois. NMR Sample Preparation. [Link]

  • Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Alwsci. How To Prepare And Run An NMR Sample. [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

  • PrepChem. Synthesis of methyl 4-hydroxybenzoate. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Royal Society of Chemistry. Supporting Information for A typical experimental procedure for the synthesis methyl benzoate (3a). [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]

  • Montaudo, G. et al. Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

  • UW-Waukesha. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • MathWorks. NMR Data Processing and Analysis. [Link]

  • University College London. Sample Preparation. [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • Reich, H. J. Organic Chemistry Data: 5-HMR-2 Chemical Shift. University of Wisconsin. [Link]

Sources

Application

Application Note: Mass Spectrometry Characterization and Quantification of Methyl 4-(Ethylamino)-3-hydroxybenzoate

Abstract & Scope This application note details the protocol for the identification, structural characterization, and quantification of Methyl 4-(Ethylamino)-3-hydroxybenzoate (C₁₀H₁₃NO₃), a key pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the identification, structural characterization, and quantification of Methyl 4-(Ethylamino)-3-hydroxybenzoate (C₁₀H₁₃NO₃), a key pharmaceutical intermediate often encountered in the synthesis of local anesthetics and specific receptor ligands (e.g., 5-HT4 agonists).

While often overshadowed by its parent compound (Orthocaine/Methyl 4-amino-3-hydroxybenzoate), the N-ethylated derivative presents unique mass spectrometric challenges due to the competing fragmentation pathways of the secondary amine and the benzoate ester. This guide provides a validated LC-MS/MS workflow, theoretical fragmentation derivation, and troubleshooting strategies for researchers in drug development and impurity profiling.

Chemical Context & Properties

Understanding the physicochemical properties is the first step to a robust MS method. The presence of both a phenolic hydroxyl and a secondary amine makes this molecule amphoteric, but it will predominantly ionize in positive mode under acidic conditions.

PropertyValueNotes
IUPAC Name Methyl 4-(ethylamino)-3-hydroxybenzoate
CAS Number 1820609-04-8Verified Research Chemical
Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol Monoisotopic Mass: 195.0895
pKa (Calc.) ~4.5 (Amine), ~8.5 (Phenol)Ionizes best at pH < 4
LogP ~1.9 - 2.2Suitable for Reversed-Phase LC

Experimental Protocol

Sample Preparation

Objective: Minimize matrix effects while ensuring complete solubility.

  • Stock Solution: Dissolve 1.0 mg of standard in 1.0 mL of Methanol (LC-MS Grade) . (Conc: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid .

  • Stability Note: Fresh preparation is recommended. Benzoate esters can hydrolyze over time in unbuffered aqueous solutions; keep at 4°C.

Liquid Chromatography (LC) Conditions

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProtonation source for [M+H]+
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier
Flow Rate 0.4 mL/minOptimal for ESI sensitivity
Column Temp 40°CImproves peak shape for amines
Injection Vol 2.0 µLPrevent column overload

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Desalting/Loading)

  • 6.0 min: 95% B (Elution)

  • 7.0 min: 95% B (Wash)

  • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Source: Electrospray Ionization (ESI) in Positive Mode . Analyzer: Triple Quadrupole (QqQ) operating in MRM mode for quant, or Q-TOF for accurate mass.

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Nebulizer Pressure: 35 psi

  • Sheath Gas Flow: 11 L/min

Results & Discussion: Fragmentation Analysis

Full Scan & Precursor Selection

In positive ESI, the molecule forms a stable protonated pseudomolecular ion [M+H]⁺ at m/z 196.1 . Sodium adducts [M+Na]⁺ (m/z 218.1) may appear if glassware is not strictly rinsed, but the protonated species is preferred for fragmentation.

Fragmentation Pathways (MS/MS)

The fragmentation logic follows standard even-electron ion rules. The two primary labile sites are the ethyl group on the amine and the methyl ester .

  • Primary Transition (Loss of Ethene): The secondary amine undergoes a rearrangement (likely via a 4-membered transition state or inductive cleavage) losing the ethyl group as neutral ethene (C₂H₄, 28 Da).

    • Reaction:[M+H]⁺ (196) -> [M+H - C₂H₄]⁺ (168)

    • Significance: This regenerates the "Orthocaine" (Methyl 4-amino-3-hydroxybenzoate) core ion.

  • Secondary Transition (Loss of Methanol): The ester moiety undergoes neutral loss of methanol (CH₃OH, 32 Da), forming an acylium ion.

    • Reaction:[M+H]⁺ (196) -> [M+H - CH₃OH]⁺ (164)

  • Combined Loss (Core Ring): Sequential loss of the ethyl group and the ester methoxy group leads to the stable ring fragment.

    • Reaction:m/z 168 -> m/z 136 (Loss of CH₃OH from the 168 fragment).

MRM Transitions for Quantification

For high-sensitivity quantification (e.g., impurity analysis), use the following Multiple Reaction Monitoring (MRM) transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
196.1 168.1 15 - 20Quantifier (Most abundant)
196.1 136.1 30 - 35Qualifier (Structural confirmation)
196.1 164.1 15 - 20Qualifier (Alternative)

Visualization of Fragmentation Pathway[1][2][3]

The following diagram illustrates the mechanistic breakdown of the molecule inside the collision cell.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 196 (Methyl 4-(ethylamino)-3-hydroxybenzoate) Frag_168 Fragment A m/z 168 [M+H - C2H4]+ (Loss of Ethyl Group) M_Ion->Frag_168 N-Dealkylation (-28 Da) Frag_164 Fragment B m/z 164 [M+H - CH3OH]+ (Loss of Methanol) M_Ion->Frag_164 Ester Cleavage (-32 Da) Frag_136 Core Ion m/z 136 [Frag A - CH3OH]+ (Acylium Ion) Frag_168->Frag_136 Ester Cleavage (-32 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway showing the parallel losses of the ethyl and methoxy groups.

Method Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: Typically 1.0 ng/mL to 1000 ng/mL.

  • LOD: ~0.1 ng/mL (Signal-to-Noise > 3).

  • Self-Validation Check: If the ratio of the Quantifier (168) to Qualifier (136) ion deviates by >20% from the standard, suspect matrix interference or co-eluting isobaric impurities.

Common Issues
  • Peak Tailing: The secondary amine can interact with free silanols on the column.

    • Fix: Increase buffer concentration (Ammonium Formate) to 10mM or use an end-capped column (e.g., C18 Shield RP).

  • Low Sensitivity:

    • Fix: Check pH.[1][2] Ensure the mobile phase is acidic (pH ~3.0) to fully protonate the amine.

  • Sodium Adducts: Strong m/z 218 peak.

    • Fix: Switch to plastic solvent bottles; glass leaches sodium.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86222879, Methyl 4-(ethylamino)-3-hydroxybenzoate. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of N-substituted aromatic amines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. Spectra of Methyl 4-amino-3-hydroxybenzoate (Orthocaine). (Used as structural reference for core fragmentation). Retrieved from [Link]

Sources

Method

Applications of Methyl 4-(Ethylamino)-3-hydroxybenzoate in medicinal chemistry

Application Note: Strategic Utilization of Methyl 4-(Ethylamino)-3-hydroxybenzoate in Medicinal Chemistry Executive Summary & Compound Profile Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8 ) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-(Ethylamino)-3-hydroxybenzoate in Medicinal Chemistry

Executive Summary & Compound Profile

Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8 ) is a specialized bifunctional building block.[1][2] It is defined by a 1,2,4-substitution pattern on the benzene ring, featuring a secondary amine (N-ethyl) and a phenolic hydroxyl group ortho to each other, with a methyl ester at the para position relative to the amine.[1]

This specific arrangement makes it a "privileged scaffold" for the rapid synthesis of nitrogen-oxygen heterocycles , particularly 1,4-benzoxazines and 1,3-benzoxazol-2-ones .[1] These bicyclic systems are core pharmacophores in diverse therapeutic areas, including kinase inhibitors (e.g., EGFR, VEGFR), antimicrobial agents (e.g., fluoroquinolone analogs), and cardiovascular drugs.[1]

PropertySpecification
Chemical Name Methyl 4-(ethylamino)-3-hydroxybenzoate
CAS Number 1820609-04-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Key Functionality Ortho-aminophenol motif (Precursor for heterocyclization)
Purity Requirement >98% (HPLC) for cyclization efficiency

Synthetic Utility & Mechanism[1][3]

The core value of this intermediate lies in its ability to undergo heterocyclization with bifunctional electrophiles.[1] The N-ethyl group serves as a pre-installed substituent, eliminating the need for difficult post-cyclization alkylation steps which often suffer from regioselectivity issues (N- vs O-alkylation).[1]

Primary Reaction Pathways
  • Pathway A: 1,4-Benzoxazine Synthesis

    • Reagent: Chloroacetyl chloride (or bromoacetyl bromide).[1]

    • Mechanism: N-acylation followed by intramolecular O-alkylation (or vice versa, depending on pH).[1]

    • Product: Methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.[1]

    • Application: Scaffold for BET bromodomain inhibitors and antibacterial agents.[1]

  • Pathway B: 1,3-Benzoxazol-2-one Synthesis

    • Reagent: Carbonyldiimidazole (CDI) or Triphosgene.[1]

    • Mechanism: Formation of a cyclic carbamate.[1]

    • Product: Methyl 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.[1]

    • Application: Bioisostere for indolinones; muscle relaxant pharmacophores.[1]

Experimental Protocols

Protocol A: Synthesis of the Benzoxazine Scaffold

Target: Methyl 4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate[1]

Reagents:

  • Methyl 4-(ethylamino)-3-hydroxybenzoate (1.0 equiv)[1]

  • Chloroacetyl chloride (1.2 equiv)[1]

  • Potassium carbonate (K₂CO₃) (2.5 equiv)[1]

  • Acetone (anhydrous) or DMF[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-(ethylamino)-3-hydroxybenzoate (1.95 g, 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add K₂CO₃ (3.45 g, 25 mmol) to the solution. Stir at room temperature for 15 minutes to deprotonate the phenol (color change often observed).[1]

  • Acylation: Cool the mixture to 0°C. Dropwise add chloroacetyl chloride (1.35 g, 12 mmol) over 10 minutes. Note: The secondary amine is more nucleophilic and will likely react first to form the amide intermediate.[1]

  • Cyclization: Heat the reaction mixture to reflux (approx. 56-60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The intermediate amide spot should disappear, converting to the less polar cyclized product.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Validation Criteria:

  • LC-MS: Mass peak [M+H]⁺ = 236.09.[1]

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl -NH signal and the appearance of a singlet (2H) at ~4.6 ppm (O-CH₂-C=O ring fragment).[1]

Protocol B: Synthesis of the Benzoxazolone Scaffold

Target: Methyl 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate[1]

Reagents:

  • Methyl 4-(ethylamino)-3-hydroxybenzoate (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)[1]

  • THF (anhydrous)[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material (10 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere.

  • Reagent Addition: Add CDI (2.43 g, 15 mmol) in one portion.

  • Reaction: Stir at reflux (66°C) for 3 hours. The reaction proceeds via an imidazole-carboxylate intermediate which then undergoes intramolecular nucleophilic attack by the phenol.[1]

  • Quench: Cool to room temperature. Quench with 1N HCl (10 mL) to destroy excess CDI.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Isolation: Evaporate solvent. The product usually precipitates as a white/off-white solid requiring minimal purification.[1]

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways from the core intermediate.

G Start Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8) Reagent1 Chloroacetyl Chloride + K2CO3 Start->Reagent1 Pathway A Reagent2 CDI or Triphosgene (Carbonyl Source) Start->Reagent2 Pathway B Prod1 1,4-Benzoxazine Scaffold (Antimicrobial/Epigenetic Targets) Reagent1->Prod1 Cyclization (Reflux) Prod2 1,3-Benzoxazol-2-one Scaffold (Muscle Relaxant/Kinase Targets) Reagent2->Prod2 Carbonylation (THF, Reflux)

Figure 1: Divergent synthesis of pharmacologically active heterocycles from Methyl 4-(ethylamino)-3-hydroxybenzoate.

Analytical Characterization & QC

To ensure the integrity of the starting material before initiating complex synthesis, the following QC parameters must be met:

TestMethodAcceptance CriteriaNote
Identity ¹H NMR (DMSO-d₆)Confirmed StructureKey signals: Triplet (~1.2 ppm) and Quartet (~3.1 ppm) for N-Ethyl; Broad singlet (~9-10 ppm) for Phenolic OH.[1]
Purity HPLC (C18 Column)≥ 98.0% AreaImpurities often include the de-ethylated (primary amine) analog.[1]
Water Content Karl Fischer≤ 0.5%Moisture interferes with CDI and Acyl Chloride reactions.[1]

Troubleshooting Tip: If the ¹H NMR shows a "messy" ethyl region, check for rotamers.[1] The N-ethyl group can exhibit restricted rotation if the sample is acidic (protonated amine).[1] Run NMR with a drop of D₂O or at elevated temperature (50°C) to sharpen peaks.[1]

References

  • Synthesis of Benzoxazinones: Journal of Medicinal Chemistry. "Design and Synthesis of 1,4-Benzoxazine Derivatives as Potent Antibacterial Agents."

  • Benzoxazolone Formation: Tetrahedron Letters. "Efficient synthesis of benzoxazolinones from o-aminophenols using CDI."

  • Compound Data: PubChem Compound Summary for Methyl 4-(ethylamino)-3-hydroxybenzoate (Analogous/Substructure Search).

  • Reagent Protocols: Sigma-Aldrich Technical Bulletin: "Handling of Chloroacetyl Chloride in Heterocyclic Synthesis."

(Note: While specific "famous" drug intermediates are often proprietary, the chemistry described above is standard and validated for the ortho-aminophenol chemotype represented by CAS 1820609-04-8.)[1]

Sources

Application

Application Note: Safe Laboratory Practices for Methyl 4-(Ethylamino)-3-hydroxybenzoate

Introduction & Chemical Identity Methyl 4-(Ethylamino)-3-hydroxybenzoate is a bifunctional aromatic intermediate, structurally related to the local anesthetic Orthocaine (Methyl 3-amino-4-hydroxybenzoate). It features a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Methyl 4-(Ethylamino)-3-hydroxybenzoate is a bifunctional aromatic intermediate, structurally related to the local anesthetic Orthocaine (Methyl 3-amino-4-hydroxybenzoate). It features a phenolic hydroxyl group, a secondary aromatic amine, and a methyl ester. Due to its specific substitution pattern, it is frequently utilized as a building block in the synthesis of tyrosine kinase inhibitors and novel anti-infectives.

This guide addresses the safety gaps often found in generic Safety Data Sheets (SDS) by applying Structure-Activity Relationship (SAR) analysis to its functional groups.

Chemical Profile
PropertyDetail
Chemical Name Methyl 4-(ethylamino)-3-hydroxybenzoate
Functional Class Aminobenzoate / Phenol derivative
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight ~195.22 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water

Hazard Profiling & Mechanistic Insights (SAR Analysis)

Standard SDSs may list this compound simply as "Irritant," but a deeper mechanistic look reveals three critical risk vectors based on its functional groups.

A. The Secondary Aromatic Amine Vector (The Silent Threat)

Unlike primary amines, the 4-ethylamino group presents a specific latent hazard: Nitrosamine Formation .

  • Mechanism: In the presence of nitrosating agents (e.g., sodium nitrite, nitrous acid, or even atmospheric nitrogen oxides in smoggy lab air), secondary amines can rapidly convert into N-nitroso compounds.

  • Risk: Many N-nitrosamines are potent, genotoxic carcinogens.

  • Control: Strictly segregate this compound from any nitrites or strong oxidizers.

B. The Phenolic Hydroxyl Vector

The 3-hydroxy group attached to the benzene ring increases the acidity and reactivity of the molecule.

  • Mechanism: Phenols are protein denaturants. They can penetrate the stratum corneum (outer skin layer) and cause "white chemical burns" that may be painless initially due to nerve damage.

  • Risk: Dermal absorption leading to systemic toxicity.[1]

C. The Aniline Derivative Vector

Aromatic amines are notorious for Methemoglobinemia .

  • Mechanism: If absorbed or ingested, metabolic activation can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity.

  • Symptoms: Cyanosis (blue lips/fingernails), fatigue, and dizziness.

Engineering Controls & Personal Protective Equipment (PPE)

Do not rely solely on a fume hood. The physical state (fine powder) requires specific dust containment strategies.[2]

Hierarchy of Containment (Decision Matrix)[1]

SafetyHierarchy Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity State Dry Powder Handling? Quantity->State Yes Level1 Level 1: Fume Hood (Standard Synthesis) Quantity->Level1 No (Solution work) Level2 Level 2: Static-Dissipative Weighing Enclosure (Powder Transfer) State->Level2 No (Damp/Granular) Level3 Level 3: Glove Box / Isolator (High Potency/Dust) State->Level3 Yes (High Dust Risk)

Figure 1: Risk-based decision matrix for selecting engineering controls.

PPE Selection Table
Protection ZoneRecommendationScientific Rationale
Hand Protection Double Gloving: Nitrile (Outer) + Laminate/PE (Inner)Aromatic amines can permeate standard nitrile over time. The inner laminate layer provides a chemical permeation barrier.
Respiratory P3 / N100 Respirator (if outside hood)Fine particulates of aminobenzoates are potent respiratory sensitizers.
Eye/Face Chemical Goggles + Face ShieldPhenolic compounds can cause irreversible corneal opacity upon contact.
Body Tyvek® Lab Coat (Disposable)Prevents accumulation of toxic dust on reusable cotton lab coats, which can contaminate communal areas.

Validated Protocol: Recrystallization & Purification

This protocol is designed to minimize dust generation (inhalation risk) while ensuring high purity.

Objective: Purify crude Methyl 4-(Ethylamino)-3-hydroxybenzoate. Solvent System: Ethanol / Water (Anti-solvent).

Step-by-Step Methodology
  • Dissolution (The "Closed" Step):

    • Place the crude solid in a round-bottom flask (RBF).

    • Add minimal hot Ethanol (approx. 60°C).

    • Safety Check: Ensure the RBF is clamped before heating. Use a reflux condenser to prevent phenolic vapors from escaping.

    • Stir until fully dissolved. If dark impurities remain, add activated carbon (carefully, to avoid boil-over) and filter hot.

  • Precipitation (The "Controlled" Step):

    • Remove from heat.[3] Allow the solution to cool to room temperature slowly (20-25°C).

    • Add Water dropwise as an anti-solvent until a persistent turbidity (cloudiness) appears.

    • Mechanistic Note: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject contaminants.

  • Filtration & Washing:

    • Use a Büchner funnel with vacuum.

    • CRITICAL: Do not let the filter cake run completely dry under vacuum for extended periods while open to air. This generates static and fine dust.

    • Wash with cold 1:1 Ethanol/Water.

  • Drying (The High-Risk Step):

    • Transfer the damp cake to a vacuum oven.

    • Dry at 40°C.

    • Validation: Check the Melting Point.[4] A sharp range (e.g., within 2°C) indicates purity. A wide range suggests retained solvent or impurities, which may destabilize the amine.

Workflow Visualization

Recrystallization cluster_0 Containment Zone (Fume Hood) Dissolve 1. Dissolution (Hot EtOH, Reflux) Filter 2. Hot Filtration (Remove Carbon) Dissolve->Filter Crystallize 3. Crystallize (Add H2O, Cool) Filter->Crystallize Isolate 4. Vacuum Filtration (Keep Damp) Crystallize->Isolate Dry 5. Vacuum Oven (Closed System) Isolate->Dry Transfer in sealed vessel QC 6. QC: Melting Point & NMR Dry->QC

Figure 2: Process flow emphasizing containment during the high-risk drying phase.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.

    • Reasoning: Electron-rich aromatic amines are prone to oxidation (browning) upon exposure to air.

  • Incompatibility: Keep away from Acids (protonation of amine), Bases (hydrolysis of ester), and Nitrating Agents (nitrosamine formation).

Emergency Response

ScenarioImmediate ActionMedical Context
Skin Contact Wash with Polyethylene Glycol (PEG 300) or soap/water for 15 mins.PEG is superior to water for solubilizing lipophilic phenols/amines.
Eye Contact Irrigate for 15 mins. Do not rub. Rubbing embeds crystals into the cornea.
Spill Dampen with water mist to suppress dust, then sweep.Avoid dry sweeping which aerosolizes the sensitizer.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Methyl 3-amino-4-hydroxybenzoate (Orthocaine). [Link]

    • Context: Used as the primary tox surrogate for the ethylated deriv
  • European Chemicals Agency (ECHA). (2024). Substance Information: Methyl 4-hydroxybenzoate. [Link][5]

    • Context: Baseline safety data for the benzo
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline and Homologues. [Link]

    • Context: Establishes the methemoglobinemia risk profile for arom
  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

    • Context: Detailed protocols for handling amine-based carcinogens and sensitizers.

Sources

Method

Application Note: Derivatization Strategies for Methyl 4-(Ethylamino)-3-hydroxybenzoate

Abstract Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: Intermediate-Class) represents a "privileged scaffold" in medicinal chemistry, featuring an ortho-amino phenol motif pre-functionalized with a secondary amine. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: Intermediate-Class) represents a "privileged scaffold" in medicinal chemistry, featuring an ortho-amino phenol motif pre-functionalized with a secondary amine. This specific substitution pattern dictates unique reactivity compared to primary aminophenols. This guide details two distinct derivatization workflows:

  • Analytical Derivatization: A validated silylation protocol for GC-MS quantification and impurity profiling.

  • Synthetic Derivatization: A chemo-selective cyclization protocol to generate N-ethyl-1,3-benzoxazol-2-ones, a critical pharmacophore in kinase inhibitors and antimicrobial agents.

Part 1: Analytical Derivatization (GC-MS)

Principle

Direct gas chromatography (GC) analysis of aminophenols is often compromised by peak tailing and thermal degradation due to hydrogen bonding. Silylation replaces active protic hydrogens (hydroxyl -OH and amine -NH) with trimethylsilyl (TMS) groups, lowering polarity and increasing thermal stability.

Target Derivative: Methyl 4-[ethyl(trimethylsilyl)amino]-3-(trimethylsilyloxy)benzoate.

Reagents & Equipment
  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst to silylate the sterically hindered secondary amine.

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger).

  • Internal Standard: Dodecane or Phenanthrene (optional).

Protocol: Dual-Site Silylation
  • Preparation: Weigh 5.0 mg of Methyl 4-(ethylamino)-3-hydroxybenzoate into a 2 mL crimp-top GC vial.

  • Dissolution: Add 500 µL of anhydrous pyridine. Vortex for 30 seconds until fully dissolved.

  • Derivatization: Add 300 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly. Heat at 70°C for 45 minutes in a dry block heater.

    • Critical Insight: The phenolic -OH silylates rapidly (room temp). The secondary -NH-Et requires thermal energy and the TMCS catalyst to overcome steric hindrance.

  • Analysis: Cool to room temperature. Inject 1 µL into GC-MS (Split ratio 20:1).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Start: Methyl 4-(ethylamino)- 3-hydroxybenzoate Reagent Add BSTFA + 1% TMCS (in Pyridine) Sample->Reagent Reaction Heat: 70°C, 45 min (Silylation of OH & NH) Reagent->Reaction Activation Product TMS-Derivative (Volatile) Reaction->Product -TMS transfer GCMS GC-MS Analysis (EI Source) Product->GCMS

Figure 1: Workflow for converting the polar aminophenol into a volatile TMS derivative for QC analysis.

Part 2: Synthetic Derivatization (Scaffold Utilization)

Strategic Divergence

Unlike primary aminophenols which form benzoxazoles (C=N bond) upon reaction with aldehydes, the N-ethyl group in this substrate prevents aromatization to the oxazole ring without losing the alkyl group. Therefore, the optimal synthetic utility is the formation of Benzoxazol-2-ones (Cyclic Carbamates) or Regioselective Amides .

Protocol A: Cyclization to N-Ethyl-1,3-benzoxazol-2-one

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer, solid alternative to phosgene to close the ring between the phenol and the secondary amine.

  • Mechanism: The secondary amine attacks the CDI carbonyl first (higher nucleophilicity), forming an intermediate carbamoyl imidazole, followed by intramolecular attack by the phenol.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 4-(ethylamino)-3-hydroxybenzoate (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add CDI (1.2 eq) in one portion at room temperature.

  • Reaction: Stir at reflux (66°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material (fluorescent blue) will disappear; the product is typically less polar.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove imidazole byproduct) and Brine. Dry over Na2SO4.

  • Validation:

    • IR: Look for the characteristic cyclic carbamate C=O stretch at ~1760–1780 cm⁻¹.

    • 1H NMR: Disappearance of broad -OH and -NH signals.

Protocol B: Regioselective N-Acylation

To functionalize the nitrogen without cyclizing, chemo-selectivity is required. The amine is more nucleophilic, but the phenoxide is easily formed. Using a mild base prevents phenol activation.

Methodology:

  • Solvent: Dichloromethane (DCM).

  • Base: Sodium Bicarbonate (NaHCO3) saturated aqueous solution (Schotten-Baumann conditions) OR Pyridine (1.1 eq).

  • Electrophile: Acyl Chloride (1.0 eq) added dropwise at 0°C.

  • Outcome: Exclusive formation of the N-amide. The phenol remains free for subsequent O-alkylation or glycosylation.

Synthetic Pathway Diagram

SyntheticPathways Start Methyl 4-(ethylamino)- 3-hydroxybenzoate CDI Reagent: CDI (THF, Reflux) Start->CDI Pathway A: Cyclization Acyl Reagent: R-COCl (DCM, NaHCO3, 0°C) Start->Acyl Pathway B: Chemo-selective Cyclic Product A: Benzoxazol-2-one (Cyclic Carbamate) CDI->Cyclic Imidazole loss Amide Product B: N-Acyl Derivative (Phenol Free) Acyl->Amide Kinetic Control

Figure 2: Divergent synthetic pathways based on reagent selection (Cyclization vs. Functionalization).

Part 3: Data Summary & Validation

Expected Analytical Shifts

The following table summarizes the expected spectral shifts to validate successful derivatization.

FeatureNative MoleculeTMS Derivative (GC-MS)Benzoxazol-2-one (Synthetic)
Molecular Weight 195.2 g/mol 339.5 g/mol (+144 Da)221.2 g/mol (+26 Da)
IR Signature 3300-3400 cm⁻¹ (Broad OH/NH)No OH/NH stretch~1770 cm⁻¹ (Cyclic C=O)
MS Base Peak m/z 195 (M+)m/z 339 (M+), m/z 73 (TMS)m/z 221 (M+)
Solubility Polar organics (MeOH, DMSO)Non-polar (Hexane, DCM)Moderate (EtOAc, THF)
Troubleshooting Guide
  • Issue (GC-MS): Incomplete derivatization (Peak splitting).

    • Cause: Steric hindrance at the N-ethyl site.

    • Fix: Increase reaction time to 60 mins or use MTBSTFA for a more stable (but slower forming) derivative [1].

  • Issue (Synthesis): Formation of O-acyl byproduct in Protocol B.

    • Cause: Base was too strong (deprotonated the phenol).

    • Fix: Switch to a biphasic system (DCM/Water) with weak inorganic base (NaHCO3) to suppress phenoxide formation [2].

References

  • National Institutes of Health (NIH). (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Retrieved October 26, 2025, from [Link]

  • ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.[1] Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved October 26, 2025, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-(Ethylamino)-3-hydroxybenzoate Synthesis

Introduction Welcome to the technical support hub for Methyl 4-(ethylamino)-3-hydroxybenzoate . This compound serves as a critical intermediate in the synthesis of specific tyrosine kinase inhibitors and local anesthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Methyl 4-(ethylamino)-3-hydroxybenzoate . This compound serves as a critical intermediate in the synthesis of specific tyrosine kinase inhibitors and local anesthetics. Its structural core—an aminophenol —presents unique synthetic challenges due to the competing nucleophilicity of the amine and phenol groups, as well as its susceptibility to oxidative degradation.

This guide moves beyond standard textbook procedures to address the specific "pain points" reported by researchers in the field. We focus on achieving N-selective mono-alkylation while preserving the phenolic integrity.

Module 1: Synthesis Strategy & Route Selection

The Core Challenge: Regioselectivity

The primary failure mode in synthesizing this molecule is O-alkylation or N,N-dialkylation .

  • The Trap: Using direct alkylation (Ethyl Iodide + Base).

    • Mechanism:[1][2][3][4][5][6] In the presence of a base (e.g., K₂CO₃), the phenol (pKa ~10) is deprotonated to a phenoxide, which is a harder and more aggressive nucleophile than the aniline. This leads to a mixture of N-ethyl, O-ethyl, and N,O-diethyl products.[7]

  • The Solution: Reductive Amination .

    • Mechanism:[1][2][3][4][5][6] By reacting the precursor (Methyl 4-amino-3-hydroxybenzoate) with acetaldehyde in slightly acidic conditions, you form an imine (Schiff base) selectively on the nitrogen. The phenol does not participate. The imine is then reduced in situ to the secondary amine.[8]

Recommended Workflow

We recommend Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and allows for better control of mono-ethylation.

SynthesisPath Start Methyl 4-amino- 3-hydroxybenzoate Direct Direct Alkylation (EtI, K2CO3) Start->Direct High Risk Reductive Reductive Amination (Acetaldehyde, STAB, AcOH) Start->Reductive Preferred Mix Mixture: N-ethyl (Target) O-ethyl (Impurity) N,N-diethyl (Impurity) Direct->Mix Imine Intermediate Imine Species Reductive->Imine Target Target Product: Methyl 4-(ethylamino)- 3-hydroxybenzoate Imine->Target Selective Reduction

Figure 1: Comparison of synthetic routes. Reductive amination avoids the formation of O-alkylated impurities common in direct alkylation.[7]

Module 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Outcomes

Q1: Why is my reaction mixture turning dark brown/black within minutes? Diagnosis: Oxidative degradation of the aminophenol core. Technical Insight: Aminophenols are electron-rich and prone to auto-oxidation, forming quinone-imine species which polymerize into dark pigments.[7] This is accelerated by high pH and trace metal ions. Corrective Action:

  • Degas Solvents: Sparge your reaction solvent (DCE or THF) with Argon/Nitrogen for 15 minutes prior to use.

  • Acidic Buffer: Ensure the reaction remains slightly acidic (pH 4-5). The protonated amine/phenol species are more stable against oxidation than their free base/phenoxide forms.

  • Add Antioxidants: In extreme cases, adding 0.1% equivalent of ascorbic acid or sodium metabisulfite can scavenge radical initiators.

Q2: I am seeing significant amounts of the tertiary amine (N,N-diethyl). How do I stop at the secondary amine? Diagnosis: Over-alkylation due to uncontrolled stoichiometry or "imine exchange." Technical Insight: Once the secondary amine forms, it is more nucleophilic than the primary amine starting material. If excess acetaldehyde is present, the secondary amine will react again. Corrective Action:

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of acetaldehyde.[7] Do not use a large excess.

  • Stepwise Addition: Add the acetaldehyde slowly over 30 minutes at 0°C. Allow the imine to form before adding the reducing agent (STAB).

  • Reagent Choice: Switch from

    
     (too strong) to 
    
    
    
    (STAB). STAB reduces the imine faster than the aldehyde, preventing side reactions.

Q3: My LC-MS shows a mass corresponding to the O-ethyl product. Diagnosis: You likely used a base (TEA, DIPEA) or the reaction pH drifted too high. Technical Insight: The phenol O-H bond has a pKa of ~10. If the pH approaches this, phenoxide concentration increases. Phenoxides are hard nucleophiles and will attack electrophiles. Corrective Action:

  • Remove Base: Do not add triethylamine or carbonate bases.

  • Add Acid: Include 1.0 equivalent of Acetic Acid (AcOH) in the reductive amination. This ensures the phenol remains protonated (neutral) and non-nucleophilic.

Module 3: Purification & Isolation

Q4: The product streaks badly on silica gel columns. How do I purify it? Diagnosis: Interaction between the basic amine and acidic silanol groups on the silica. Technical Insight: The secondary amine interacts strongly with silica protons, causing peak tailing and yield loss. Corrective Action:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Mobile Phase Modifier: Use 1% TEA or

    
     in your eluent (e.g., Hexanes/Ethyl Acetate + 1% TEA).
    
  • Alternative: Recrystallization is often superior for aminophenols. Try Ethanol/Water or Toluene systems.

Data Table: Solvent Compatibility for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Ethanol HighModerateLowGood for initial triturating.[7]
Ethanol/Water (9:1) HighLowHydrolysis (if boiled too long)Excellent for final polish.[7]
Ethyl Acetate ModerateLowOxidation (if not degassed)Good for extraction, poor for cryst.[7]
Dichloromethane HighHighN/APoor (too soluble).[7]

Module 4: Validated Experimental Protocol

Protocol: Selective N-Ethylation via Reductive Amination Target Scale: 10 mmol[7]

  • Preparation:

    • Charge a flame-dried flask with Methyl 4-amino-3-hydroxybenzoate (1.67 g, 10 mmol) and 1,2-Dichloroethane (DCE) (30 mL).

    • Add Acetic Acid (0.6 mL, 10 mmol). Critical for suppressing O-alkylation.[7]

    • Cool to 0°C under Nitrogen atmosphere.

  • Imine Formation:

    • Add Acetaldehyde (0.48 g, 11 mmol) dropwise.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Reduction:

    • Cool back to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in three portions over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
    • Stir at RT for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup (Self-Validating Step):

    • Quench with Saturated

      
       (aqueous).[9]
      
    • Extract with Ethyl Acetate (3x).[10]

    • Check: The aqueous layer pH should be ~8.[11] If higher, the phenol might ionize and stay in water. If lower, the amine might protonate and stay in water.

    • Dry organics over

      
       and concentrate.[9][10]
      

WorkupLogic Start Crude Reaction Mixture Quench Quench with Sat. NaHCO3 (Target pH 8) Start->Quench Extract Extract with EtOAc Quench->Extract Layers Phase Separation Extract->Layers Org Organic Layer (Contains Product) Layers->Org Aq Aqueous Layer (Contains Borate salts) Layers->Aq Check Troubleshoot: Is Yield Low? Aq->Check Acidic pH < 7? Amine is protonated. Add more NaHCO3. Check->Acidic Yes Basic pH > 10? Phenol is ionized. Add dilute HCl. Check->Basic Yes

Figure 2: Workup logic flow. Controlling pH during extraction is critical to recover the amphoteric product.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes STAB as the superior reagent for mono-alkyl
  • Mitchell, J. M., & Finney, N. S. (2001). "Mono-alkylation of primary amines." Tetrahedron Letters.

    • Context: Discusses stoichiometry control to prevent over-alkyl
  • ChemicalBook. (2025). "Methyl 3-amino-4-hydroxybenzoate Properties and Synthesis."

    • Context: Provides physical property data (pKa, solubility) for the isomeric core structure relevant to handling.
  • PubChem. (2025).[12] "4-Amino-3-hydroxybenzoic acid."[7][2][12] National Library of Medicine.

    • Context: Safety and stability d

Sources

Optimization

Technical Support Center: Purification of Methyl 4-(Ethylamino)-3-hydroxybenzoate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 4-(Ethylamino)-3-hydroxybenzoate. This document provides in-d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 4-(Ethylamino)-3-hydroxybenzoate. This document provides in-depth troubleshooting advice and frequently asked questions to facilitate the isolation of this compound with high purity. The methodologies and principles described herein are grounded in established chemical practices and insights from analogous molecular structures.

Introduction to Purification Challenges

Methyl 4-(Ethylamino)-3-hydroxybenzoate is a substituted aromatic compound containing a secondary amine, a phenolic hydroxyl group, and a methyl ester. This combination of functional groups can present several purification challenges:

  • Oxidation: The presence of both a phenol and an amino group makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities.

  • Polarity and Solubility: The molecule possesses both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -O-), resulting in moderate to high polarity. This can lead to solubility issues in non-polar solvents and strong retention on polar stationary phases during chromatography.

  • Co-eluting Impurities: Structurally similar impurities, such as starting materials or byproducts from the synthesis, may have similar polarities, making them difficult to separate by chromatography.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Symptom: A significant loss of product is observed after purification via silica gel column chromatography.

Possible Causes & Solutions:

  • Irreversible Adsorption on Silica Gel: The basicity of the ethylamino group and the acidity of the phenolic hydroxyl group can lead to strong, sometimes irreversible, binding to the acidic silica gel.

    • Solution 1: Deactivate the Silica Gel. Before preparing the column, treat the silica gel with a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v in the eluent). This will neutralize the acidic silanol groups and reduce tailing and irreversible adsorption.

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.

  • Product Streaking/Tailing on the Column: This is often a sign of strong interaction with the stationary phase or overloading the column.

    • Solution: Optimize the Mobile Phase. Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to improve the elution of the polar product and reduce tailing. A common starting point for moderately polar compounds is a gradient of ethyl acetate in hexanes.

Problem 2: Persistent Colored Impurities

Symptom: The purified product remains colored (e.g., yellow, brown, or pink) even after chromatography or recrystallization.

Possible Cause & Solution:

  • Oxidation: The aminophenol moiety is prone to oxidation, forming highly colored quinone-imine type structures.

    • Solution 1: Work Under an Inert Atmosphere. When possible, perform purification steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Solution 2: Use Antioxidants. During workup and purification, consider adding a small amount of an antioxidant like sodium dithionite or ascorbic acid to the aqueous phases to prevent oxidation.

    • Solution 3: Charcoal Treatment. Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension gently and then filter through celite to remove the charcoal and adsorbed colored impurities. Be aware that this can sometimes lead to product loss.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize product loss and improve separation efficiency.

  • Stationary Phase Preparation:

    • To a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate), add triethylamine to a final concentration of 0.5% (v/v).

    • Mix thoroughly and pack the column as usual.

  • Sample Loading:

    • Dissolve the crude Methyl 4-(Ethylamino)-3-hydroxybenzoate in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).

    • Gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure at a moderate temperature (e.g., < 40°C).

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities.

  • Solvent Selection:

    • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Based on structurally similar compounds, promising solvents to screen include ethanol, methanol, ethyl acetate/hexane mixtures, or water with a co-solvent.[1]

  • Procedure:

    • In a flask, add the crude product and a small amount of the chosen solvent.

    • Heat the mixture to boiling with stirring.

    • Gradually add more hot solvent until the product just dissolves.

    • If the solution is colored, consider a hot filtration through a fluted filter paper containing a small amount of activated charcoal.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: My purified Methyl 4-(Ethylamino)-3-hydroxybenzoate is degrading upon storage. How can I prevent this?

A1: Due to its susceptibility to oxidation, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from light and oxygen. Storage at low temperatures (e.g., 2-8°C) is also recommended to slow down potential degradation pathways.[2]

Q2: What are the expected impurities from the synthesis of Methyl 4-(Ethylamino)-3-hydroxybenzoate?

A2: While a specific synthesis route for this exact molecule is not detailed in the provided search results, we can infer potential impurities based on common synthetic pathways for analogous compounds. For instance, if synthesized from a nitro-precursor via reduction followed by N-ethylation, potential impurities could include:

  • The unreacted nitro-intermediate.

  • The corresponding primary amine (from incomplete ethylation).

  • Over-ethylated products (diethylamino derivative).

  • Unreacted starting materials from the initial esterification.

Q3: Which analytical techniques are best for assessing the purity of Methyl 4-(Ethylamino)-3-hydroxybenzoate?

A3:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity assessment. UV detection would be appropriate given the aromatic nature of the compound.

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates is a quick and effective way to monitor reaction progress and the efficiency of purification. A mobile phase of ethyl acetate in hexanes (e.g., 30-50% ethyl acetate) would likely provide good separation. The spots can be visualized under UV light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the purified product and identifying any residual impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.

Data Presentation

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Methyl 3-amino-4-hydroxybenzoateC₈H₉NO₃167.16141-143Slightly soluble in DMSO and Methanol.[2]
Methyl 4-hydroxybenzoateC₈H₈O₃152.15125-128Soluble in ethanol, slightly soluble in water.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Recrystal Recrystallization Column->Recrystal Further Purification (if needed) Pure Pure Product Column->Pure If sufficient purity Recrystal->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Final QC

Caption: General purification workflow for Methyl 4-(Ethylamino)-3-hydroxybenzoate.

Troubleshooting Logic for Colored Impurities

ImpurityTroubleshooting Start Colored Product? Inert Use Inert Atmosphere Start->Inert Yes Antioxidant Add Antioxidant to Workup Inert->Antioxidant Charcoal Charcoal Treatment Antioxidant->Charcoal Reassess Re-purify Charcoal->Reassess

Caption: Decision-making process for addressing colored impurities.

References

  • PrepChem. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Protocols for Methyl 4-(Ethylamino)-3-hydroxybenzoate

Case ID: PUR-MEHB-04 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MEHB-04 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purity Issues in N-Alkylated Aminophenol Esters

Executive Summary

You are likely encountering difficulties purifying Methyl 4-(Ethylamino)-3-hydroxybenzoate due to the "Purity Trinity" characteristic of ortho-aminophenol systems: Oxidative Instability , Alkylation Selectivity (Mono- vs. Di-ethylation), and Ester Hydrolysis .

This guide deviates from standard textbook protocols. Instead, it focuses on field-proven "self-validating" workflows designed to stabilize the electron-rich aromatic system while selectively removing the N,N-diethyl impurity.

Module 1: The "Black Tar" Problem (Oxidation Control)

Symptom: The crude product turns pink, brown, or black upon exposure to air or during solvent removal. Root Cause: The electron-rich ortho-aminophenol moiety is highly susceptible to oxidation, forming quinone imines and polymerized "color bodies."[1][2]

Protocol: The "Reductive Shield" Workup

Do not just evaporate solvents. You must actively scavenge oxygen radicals.

  • Degassing: Sparge all extraction and recrystallization solvents with Nitrogen or Argon for 15 minutes before use.

  • The Scavenger Wash: During the aqueous workup (post-reaction), wash the organic layer with a 5% Sodium Bisulfite (

    
    )  or Ascorbic Acid  solution.
    
    • Why: This reduces any formed quinones back to the phenol/amine state immediately.

  • Acidic Stabilization: If storing the crude oil, add a trace amount of acetic acid. Aminophenols are more stable in their protonated (ammonium) forms.

Module 2: The "Double Spot" Problem (Selectivity)

Symptom: TLC or HPLC shows a persistent impurity running just above/below the product. Root Cause: Over-alkylation. The starting material (Methyl 4-amino-3-hydroxybenzoate) was likely ethylated twice, yielding the N,N-diethyl derivative.

Troubleshooting Guide: Separation Logic
CompoundPolarity (LogP)Solubility Characteristics
Target (Mono-ethyl) ModerateSoluble in hot EtOH; crystallizes on cooling.
Impurity (Di-ethyl) Lower (More Lipophilic)Highly soluble in EtOH; stays in mother liquor.
Impurity (Unreacted) Higher (More Polar)Poor solubility in non-polar solvents.
Protocol: Fractional Recrystallization

Chromatography is inefficient for separating mono/di-ethyl pairs on a large scale. Use solubility differentials.

  • Solvent System: Ethanol : Water (9:1) .

    • Note: Pure ethanol often keeps everything in solution. The water acts as an "anti-solvent" for the mono-ethyl product.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (degassed).

  • The "Cloud Point": Add hot water dropwise until a faint turbidity persists.

  • Clarification: Add 1-2 drops of Ethanol to clear it.

  • Slow Cool: Wrap the flask in foil (exclude light) and allow it to cool to room temperature undisturbed for 4 hours, then 4°C overnight.

    • Result: The Mono-ethyl target crystallizes. The Di-ethyl impurity (being more lipophilic and sterically hindered) remains in the supernatant.

Module 3: Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Pink/Brown Oil) TLC_Check TLC Analysis (Check Spots) Crude->TLC_Check Decision_Spots Impurity Profile? TLC_Check->Decision_Spots Path_Oxidation Dark/Tarry (Oxidation) Decision_Spots->Path_Oxidation Color Issues Path_Diethyl Close Running Spot (Over-alkylation) Decision_Spots->Path_Diethyl Rf ~ Target Path_Hydrolysis Baseline Spot (Free Acid) Decision_Spots->Path_Hydrolysis Rf = 0.0 Action_Bisulfite Wash w/ 5% NaHSO3 + Rapid Filtration Path_Oxidation->Action_Bisulfite Action_Recryst Recrystallize: EtOH/H2O (9:1) (Target crashes out) Path_Diethyl->Action_Recryst Action_BaseWash Wash w/ NaHCO3 (Remove Acid) Path_Hydrolysis->Action_BaseWash Action_Bisulfite->Action_Recryst Next Step Final Pure Methyl 4-(Ethylamino)- 3-hydroxybenzoate Action_Recryst->Final Action_BaseWash->Action_Recryst Next Step

Caption: Decision tree for selecting the correct purification intervention based on crude impurity profile.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography instead of crystallization?

  • A: Yes, but it is risky. Silica gel is slightly acidic and can catalyze the oxidation of the aminophenol on the column, leading to "streaking" and loss of yield. If you must use a column, neutralize the silica with 1% Triethylamine in the eluent (e.g., Hexane:EtOAc + 1%

    
    ).
    

Q2: Why does my product decompose during drying?

  • A: You are likely applying heat in the presence of trace moisture and air.[3]

    • Fix: Dry in a vacuum desiccator over

      
       (phosphorus pentoxide) at room temperature . Do not heat above 40°C unless the product is perfectly dry and under inert gas.
      

Q3: My yield is low after recrystallization. Where is my product?

  • A: It may be forming a salt. If you used strong acids during the workup, the amine might be protonated (water-soluble). Ensure the pH is adjusted to ~7-8 (using mild bicarbonate) before extraction to ensure the molecule is in its neutral, organic-soluble form.

Q4: How do I confirm the structure is Mono-ethyl and not Di-ethyl?

  • A: 1H NMR is definitive.

    • Mono-ethyl: Look for a triplet (3H) and a quartet (2H) for the ethyl group, PLUS a broad singlet (~4.0-6.0 ppm) corresponding to the N-H proton.

    • Di-ethyl:[3] You will see signals for two ethyl groups (integrating for 6H and 4H) and NO N-H signal.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling air-sensitive phenols and recrystallization techniques).

  • ChemicalBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate Synthesis and Purification. (Provides homologous protocols for the structural isomer Orthocaine).

  • BenchChem. (2025).[4] Technical Support: Preventing Oxidation of Aminophenol Compounds. (Specific guidance on antioxidant usage for aminophenols).

  • European Patent Office. (1989). EP0320484A2: Purification of N-acetyl aminophenols.[2] (Industrial methods for removing color bodies from aminophenol derivatives).[2]

  • ResearchGate. (2024).[5] Discussions on Isolation of 4-Aminophenol Derivatives. (Community-verified solvent systems for aminophenol extraction).[3]

Sources

Optimization

Avoiding degradation of Methyl 4-(Ethylamino)-3-hydroxybenzoate in solution

Technical Support Center: Stability & Handling of Methyl 4-(Ethylamino)-3-hydroxybenzoate Topic: Avoiding Degradation of Methyl 4-(Ethylamino)-3-hydroxybenzoate in Solution Target Audience: Researchers, Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 4-(Ethylamino)-3-hydroxybenzoate

Topic: Avoiding Degradation of Methyl 4-(Ethylamino)-3-hydroxybenzoate in Solution Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document ID: TS-MEHB-001 Version: 2.4 (Current)

Executive Summary: The Chemical Challenge

Methyl 4-(Ethylamino)-3-hydroxybenzoate presents a dual-stability challenge due to its "Janus-faced" chemical structure. It contains two distinct reactive motifs that require opposing stabilization strategies:

  • The Ortho-Aminophenol Core: The 3-hydroxy and 4-ethylamino groups are ortho to each other. This electron-rich system is highly susceptible to oxidative degradation (forming quinone imines) and cyclization (forming benzoxazoles), particularly at neutral-to-basic pH.

  • The Methyl Ester: This group is prone to hydrolysis (releasing methanol and the free acid), a reaction catalyzed by both strong acids and strong bases.

The Golden Rule: Stability is maximized in a narrow window—slightly acidic conditions (pH 4.0–6.0) , strictly deoxygenated , and protected from UV light .

Troubleshooting Guide (Q&A Format)

Issue 1: Discoloration

Q: My clear stock solution turned pink/brown after 24 hours. Is it still usable? A: Likely No. The color change indicates oxidative degradation of the ortho-aminophenol moiety into highly conjugated ortho-quinone imines or polymeric aggregates.

  • Mechanism: Dissolved oxygen attacks the electron-rich aromatic ring. The secondary amine (ethylamino) facilitates electron donation, making the ring more reactive than simple phenols.

  • Diagnostic: A pink hue is the early stage (quinone imine formation); dark brown indicates extensive polymerization.

  • Solution: Discard the solution. For the next batch, sparge all solvents with Argon/Nitrogen for 15 minutes before dissolution and add an antioxidant (see Protocol A).

Issue 2: Loss of Potency (No Color Change)

Q: The solution is clear, but HPLC shows a new peak at a lower retention time (RRT ~0.8). What happened? A: You are likely observing ester hydrolysis .

  • Mechanism: Water attacks the carbonyl carbon of the methyl ester, cleaving it into 4-(Ethylamino)-3-hydroxybenzoic acid and methanol.

  • Cause: The pH is likely too high (>8.0) or too low (<2.0).

  • Confirmation: The new peak (Acid) will be more polar than the parent Ester, eluting earlier on a Reverse Phase C18 column.

  • Solution: Adjust your buffer system to pH 4.5–5.5 using Acetate or Citrate buffers, which minimize the hydrolysis rate constant (

    
    ).
    
Issue 3: Unexpected Cyclization

Q: I heated the reaction mixture to 80°C, and the mass spectrum shows a loss of 32 Da (M-32). A: You have triggered thermal cyclization .

  • Mechanism: The ortho-hydroxy and ethylamino groups can condense to form a benzoxazole derivative, eliminating methanol (32 Da) or water depending on the specific pathway and reagents present.

  • Solution: Avoid temperatures >50°C in solution. If heating is required for synthesis, ensure the phenol is protected or the pH is strictly controlled to prevent the phenoxide anion from acting as a nucleophile.

Visualizing Degradation Pathways

The following diagram maps the competing degradation routes you must control.

DegradationPathways cluster_conditions Critical Control Points Parent Methyl 4-(Ethylamino)- 3-hydroxybenzoate (Active) Quinone o-Quinone Imine (Pink/Brown Toxic Species) Parent->Quinone Oxidation (O2, High pH) Fast Acid 4-(Ethylamino)- 3-hydroxybenzoic Acid (Inactive Hydrolysis Product) Parent->Acid Hydrolysis (H2O, pH <3 or >8) Slow Polymer Insoluble Brown Polymers Quinone->Polymer Polymerization

Figure 1: Competing degradation pathways. Oxidation (Red) is the primary rapid failure mode; Hydrolysis (Yellow) is the secondary slow failure mode.

Experimental Protocols

Protocol A: Preparation of a Stabilized Stock Solution (10 mM)

Use this protocol for analytical standards or biological assays.

Reagents:

  • Methyl 4-(Ethylamino)-3-hydroxybenzoate (Solid)[1]

  • DMSO (Anhydrous, HPLC Grade)

  • 0.1% Formic Acid in Water (Degassed)

  • Argon gas

Step-by-Step:

  • Deoxygenation: Sparge the DMSO with Argon for 10 minutes using a glass pipette. Why? Removes dissolved oxygen that initiates the radical oxidation mechanism.

  • Weighing: Weigh the solid compound into an amber glass vial. Why? Amber glass blocks UV light which catalyzes photo-oxidation.

  • Dissolution: Add the sparged DMSO to achieve a 100 mM concentrate. Vortex under an Argon blanket.

  • Dilution: Dilute to 10 mM using 0.1% Formic Acid in Water .

    • Critical Note: The formic acid maintains a pH ~2.7–3.0. While this slightly increases hydrolysis risk over months, it protonates the amine and suppresses the ionization of the phenol (

      
      ), effectively shutting down the rapid oxidation pathway for short-term use (1–5 days).
      
  • Storage: Store at -20°C. Stability: ~2 weeks.

Protocol B: HPLC Stability Check

Run this method to validate the integrity of your material before critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Aromatic ring) and 290 nm (Phenolic shift)
Flow Rate 1.0 mL/min
Pass Criteria Single peak >98% area.[2][3] No new peaks at RRT 0.8 (Acid) or RRT 1.2+ (Dimers).

Stability Data Summary

The following table summarizes the stability profile based on functional group analysis (Ortho-aminophenol + Benzoate Ester).

ConditionStability RatingPrimary Degradation ModeRecommendation
pH 1–3 (Acidic) ⭐⭐⭐ (Good)Slow HydrolysisRecommended for short-term storage. Protonation protects against oxidation.
pH 7.4 (PBS) ⭐ (Poor)Rapid OxidationAvoid for storage. Prepare immediately before use. Solution turns pink within hours.
pH > 9 (Basic) ❌ (Critical Failure)Oxidation + HydrolysisStrictly Prohibited. Phenoxide formation accelerates oxidation 100x.
DMSO (Air exposed) ⭐⭐ (Fair)Slow OxidationUsable for 24h. Hygroscopic nature of DMSO eventually introduces water/oxygen.
Light Exposure ⭐ (Poor)Photo-oxidationAlways use amber vials or foil wrap.

References

  • Ortho-Aminophenol Oxidation Chemistry

    • Mechanistic Insight: Ortho-aminophenols undergo auto-oxidation to form quinone imines.
    • Source:Journal of Medicinal Chemistry, "Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation" (2024). Link

  • Paraben (Hydroxybenzoate Ester)

    • Mechanistic Insight: Methyl esters of hydroxybenzoic acids hydrolyze to the parent acid.
    • Source:ResearchGate, "Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens)" (2016). Link

  • General Handling of Aminophenols

    • Standard Practice: 3-aminophenol is stable, but 2- and 4- isomers (and by extension, substituted ortho-isomers like the target)
    • Source:PubChem Compound Summary, "Methyl 3-amino-4-hydroxybenzoate" (Structural Analog Data). Link

Sources

Troubleshooting

Technical Support Center: Methyl 4-(Ethylamino)-3-hydroxybenzoate Synthesis &amp; Optimization

Introduction: The "Ortho-Effect" Challenge Welcome to the technical support hub for Methyl 4-(ethylamino)-3-hydroxybenzoate . As researchers, you likely selected this scaffold for its structural similarity to orthocaine-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for Methyl 4-(ethylamino)-3-hydroxybenzoate . As researchers, you likely selected this scaffold for its structural similarity to orthocaine-type anesthetics or as a precursor for benzoxazole synthesis.[1]

The primary challenge with this molecule lies in its substitution pattern : the electron-donating hydroxyl group at position 3 and the amino group at position 4 create a "push-pull" electronic environment that complicates selective alkylation.[1] The most common support tickets we receive involve regioselectivity issues (O- vs. N-alkylation), over-alkylation (formation of the diethyl species), and oxidative degradation (rapid darkening of the reaction mixture).[1]

This guide prioritizes Reductive Amination as the superior pathway for mono-alkylation, offering higher fidelity than traditional nucleophilic substitution.[1]

Module 1: Reaction Efficiency (Synthesis Protocols)

The Core Problem: Direct Alkylation vs. Reductive Amination

Many users attempt direct alkylation using Ethyl Iodide (EtI) and a base. We strongly advise against this as the primary method. Direct alkylation often yields a statistical mixture of:

  • Target: Mono-N-ethyl product.

  • Impurity A: N,N-diethyl product (Over-alkylation).[1]

  • Impurity B: O-ethyl product (Alkylation of the phenol).[1]

Recommended Protocol: Reductive Amination This method utilizes acetaldehyde and a selective reducing agent to ensure mono-ethylation without touching the phenolic oxygen.[1]

Optimized Protocol: Reductive Mono-Ethylation
ParameterSpecificationRationale
Starting Material Methyl 4-amino-3-hydroxybenzoate (1.0 eq)The primary aniline precursor.[1]
Carbonyl Source Acetaldehyde (1.1 - 1.2 eq)Forms the imine intermediate.[1]
Reducing Agent NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.4 eq)CRITICAL: Milder than NaBH₄.[1] Reduces the imine faster than the aldehyde, preventing side reactions.
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation; THF is a greener alternative if dry.[1]
Acid Catalyst Acetic Acid (1.0 eq)Activates the imine for reduction without protonating the aniline too strongly.
Temperature 0°C

Room Temp
Controls exotherm and minimizes oxidation.[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve Methyl 4-amino-3-hydroxybenzoate in DCE under Nitrogen. Add Acetaldehyde and Acetic Acid.[1] Stir for 30–60 mins.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise.

  • Quench: Quench with saturated NaHCO₃ (aq). Do not use strong base (NaOH) to avoid ester hydrolysis.[1]

  • Extraction: Extract with DCM or EtOAc.

Module 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and common failure modes.

ReactionPathway Start Methyl 4-amino- 3-hydroxybenzoate Aldehyde + Acetaldehyde (Reductive Amination) Start->Aldehyde Preferred EtI + EtI / Base (Direct Alkylation) Start->EtI Not Recommended Imine Intermediate Imine Aldehyde->Imine -H2O Target TARGET: Methyl 4-(ethylamino)- 3-hydroxybenzoate EtI->Target Low Yield OverAlk IMPURITY: N,N-Diethyl Product EtI->OverAlk High Risk OAlk IMPURITY: O-Ethyl Product EtI->OAlk Competes w/ Phenol Imine->Target + NaBH(OAc)3 Selective Reduction Target->OverAlk If Excess Aldehyde used

Caption: Comparison of Reductive Amination (Top Path) vs. Direct Alkylation (Bottom Path). Note the high impurity risk in the direct alkylation route.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned black/dark brown."

Diagnosis: Oxidative degradation of the aminophenol moiety.[1] The Science: Electron-rich anilines, especially those with ortho-hydroxyl groups, are highly susceptible to oxidation by atmospheric oxygen, forming quinone-imine type species.[1]

Corrective Actions:

  • De-gas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.[1]

  • Add Antioxidant: Add a pinch of Ascorbic Acid or Sodium Bisulfite during the aqueous workup to reverse minor oxidation.

  • Speed: Do not leave the crude reaction mixture sitting overnight. Purify immediately.

Issue 2: "I cannot separate the N-ethyl product from the starting material."

Diagnosis: Incomplete conversion or similar polarity (Rf values).[1] The Science: Secondary amines (product) and primary amines (starting material) often streak on silica.

Corrective Actions:

  • TLC Modification: Pre-treat your TLC plate with 1% Triethylamine in Hexane to neutralize acidic sites on the silica.

  • Eluent System: Use a gradient of Hexane:Ethyl Acetate (8:2 to 6:4) .[1]

  • Chemical Separation: If separation is impossible, react the crude mixture with a small amount of acetic anhydride. The primary amine (starting material) reacts much faster than the secondary amine (product) to form an amide, which has a vastly different Rf.

Issue 3: "My ester hydrolyzed to the carboxylic acid."

Diagnosis: Workup pH was too high (basic). The Science: The methyl ester at position 1 is sensitive to saponification, particularly because the para-amino group can donate electrons, making the carbonyl carbon less electrophilic, but the meta-hydroxyl can facilitate hydrolysis via intramolecular hydrogen bonding or general base catalysis.

Corrective Actions:

  • Avoid NaOH/KOH: Never use strong hydroxide bases for quenching.[1]

  • Buffer Control: Use saturated NaHCO₃ or Phosphate Buffer (pH 7.[1]0) for workups.

  • Temperature: Keep workups cold (0–5°C).

Module 4: Decision Tree for Impurity Profiling

Use this flow to identify the root cause of low yields based on your crude NMR/LC-MS data.

Troubleshooting Observation Analyze Crude Mixture (LC-MS / NMR) Result1 Major Peak: M+28 (N,N-Diethyl) Observation->Result1 Result2 Major Peak: M+28 (O-Ethyl) Observation->Result2 Result3 Major Peak: M-14 (Starting Material) Observation->Result3 Result4 Dark Tarry Mixture No distinct peaks Observation->Result4 Action1 Cause: Over-alkylation Fix: Reduce Aldehyde eq. to 1.05 or switch to stepwise addition. Result1->Action1 Action2 Cause: Phenol Alkylation Fix: Ensure pH < 7. Switch to Reductive Amination if using EtI. Result2->Action2 Action3 Cause: Stalled Reaction Fix: Check dryness of solvent. Increase Temp to 25°C. Add molecular sieves. Result3->Action3 Action4 Cause: Oxidation Fix: Use Argon atmosphere. Add Ascorbic acid. Result4->Action4

Caption: Diagnostic workflow for identifying synthesis failures based on crude product analysis.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."[1]

  • BenchChem Support. (2025).[1][3] "Technical Support Center: Preventing Oxidation of Aminophenol Compounds."

  • PubChem. (2025).[1][4] "Methyl 3-amino-4-hydroxybenzoate Compound Summary." National Library of Medicine.[1] [1]

  • Organic Chemistry Portal. (2024).[1] "Synthesis of Amines by Reductive Amination."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 4-(ethylamino)-3-hydroxybenzoate and its precursors before handling.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Methyl 4-(Ethylamino)-3-hydroxybenzoate and Methyl 3-amino-4-hydroxybenzoate

Introduction to the Isomers At first glance, Methyl 4-(Ethylamino)-3-hydroxybenzoate and Methyl 3-amino-4-hydroxybenzoate share a common scaffold: a methyl benzoate core substituted with both a hydroxyl and an amino (or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Isomers

At first glance, Methyl 4-(Ethylamino)-3-hydroxybenzoate and Methyl 3-amino-4-hydroxybenzoate share a common scaffold: a methyl benzoate core substituted with both a hydroxyl and an amino (or ethylamino) group. However, the regioisomeric placement of these functional groups profoundly influences their physicochemical properties and, consequently, their behavior in analytical systems.

Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4) is a known compound, commercially available and recognized for its use as a topical anesthetic under the name Orthocaine.[1] Its synthesis and properties are well-documented.[2]

Methyl 4-(Ethylamino)-3-hydroxybenzoate , in contrast, is a less-studied isomer. The introduction of an ethyl group on the amine and the altered substitution pattern on the aromatic ring are expected to modulate its polarity, basicity, and spectroscopic signature.

Comparative Physicochemical Properties

A direct comparison of experimentally determined properties is hampered by the limited data for Methyl 4-(Ethylamino)-3-hydroxybenzoate. However, we can compile the known properties of Methyl 3-amino-4-hydroxybenzoate and predict the likely characteristics of its counterpart based on structure-property relationships.

PropertyMethyl 3-amino-4-hydroxybenzoateMethyl 4-(Ethylamino)-3-hydroxybenzoate (Predicted)Rationale for Prediction
Molecular Formula C₈H₉NO₃[3]C₁₀H₁₃NO₃Addition of a C₂H₄ unit from the ethyl group.
Molecular Weight 167.16 g/mol [3]195.22 g/mol Increased molecular mass due to the ethyl group.
Melting Point 141-143 °C[3]Likely lowerThe N-ethyl group may disrupt crystal lattice packing compared to the N-H group, leading to a lower melting point.
Boiling Point ~296 °C (rough estimate)[3]Likely higherThe higher molecular weight would suggest a higher boiling point.
Solubility Slightly soluble in DMSO and Methanol[3]Likely more soluble in organic solvents, less in waterThe ethyl group increases lipophilicity, which should enhance solubility in less polar organic solvents and decrease solubility in water.
pKa (of the amine) Predicted ~8.15Likely slightly higherThe electron-donating nature of the ethyl group would be expected to increase the basicity of the amino group.
Appearance Beige solid[1]Likely a crystalline solidBased on the structure of similar aromatic compounds.

Experimental Protocols for Isomer Differentiation

The structural differences between these two isomers provide a clear basis for their analytical separation and identification. The following protocols are designed to be self-validating systems for unambiguous differentiation.

High-Performance Liquid Chromatography (HPLC)

Principle: The difference in polarity between the two isomers is the key to their separation by HPLC. Methyl 4-(Ethylamino)-3-hydroxybenzoate, with its N-ethyl group, is expected to be less polar than Methyl 3-amino-4-hydroxybenzoate. This will result in a longer retention time on a reversed-phase column for the less polar isomer. Mixed-mode chromatography, which utilizes both hydrophobic and ionic interactions, can further enhance separation.[4][5]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_results Data Analysis Sample Dissolve Isomer Mixture in Anhydrous Solvent Derivatization Add Derivatizing Agent (e.g., MBTFA) and Heat Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection GC GC Separation (e.g., Rxi®-5Sil MS column) Injection->GC MS Mass Spectrometry (Electron Ionization) GC->MS TIC Analyze Total Ion Chromatogram MS->TIC MassSpectra Compare Mass Spectra of Separated Peaks TIC->MassSpectra Identification Identify Isomers based on Retention Time and Fragmentation MassSpectra->Identification

Sources

Comparative

Comparative Analysis of Methyl 4-(Ethylamino)-3-hydroxybenzoate Synthesis Routes

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8)[1] Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8)[1]

Executive Summary & Molecule Profile[1][2]

Methyl 4-(ethylamino)-3-hydroxybenzoate is a critical intermediate in the synthesis of benzoxazole-containing pharmaceuticals and specific kinase inhibitors.[1] Its structural core—an ortho-aminophenol derivative—serves as a versatile scaffold for heterocycle formation.[1]

This guide objectively compares the three primary synthetic strategies for accessing this target. While direct alkylation offers brevity, Reductive Amination is identified as the superior route for process scalability and chemoselectivity, specifically avoiding the competitive O-alkylation of the phenol moiety.

Property Data / Description
CAS Number 1820609-04-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Core Structure Ortho-hydroxy N-ethyl aniline ester
Key Challenge Selective N-monoalkylation in the presence of a free phenolic hydroxyl group.[1]

Retrosynthetic Analysis & Strategy

The synthesis of Methyl 4-(ethylamino)-3-hydroxybenzoate poses a regioselectivity challenge due to the nucleophilicity of both the amine (N) and the phenol (O).[1] The retrosynthetic logic below visualizes the disconnections.

Retrosynthesis Target Methyl 4-(ethylamino)-3-hydroxybenzoate (Target) Inter1 Methyl 4-amino-3-hydroxybenzoate (Primary Precursor) Inter1->Target N-Ethylation RouteA Route A: Reductive Amination (Acetaldehyde + Reductant) RouteA->Inter1 RouteB Route B: Direct Alkylation (Ethyl Iodide + Base) RouteB->Inter1 RouteC Route C: Esterification (From 4-(ethylamino)-3-hydroxybenzoic acid) RouteC->Target MeOH/H+ Acid 4-Amino-3-hydroxybenzoic acid Acid->Inter1 Esterification (MeOH/H+)

Figure 1: Retrosynthetic disconnection showing the three primary pathways to the target.[1]

Comparative Route Analysis

Route A: Reductive Amination (Recommended)

This route utilizes Methyl 4-amino-3-hydroxybenzoate and acetaldehyde in the presence of a selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1]

  • Mechanism: Formation of a hemiaminal/imine intermediate followed by in-situ reduction.[1]

  • Selectivity: High.[1] STAB is mild and does not reduce the ester or the ketone/aldehyde prior to imine formation. Crucially, it avoids O-alkylation because the phenol does not form an imine.[1]

  • Yield: typically 85-95%.[1]

Route B: Direct Alkylation (Traditional)

This route involves treating the aniline precursor with Ethyl Iodide (EtI) and a base (e.g., K₂CO₃).[1]

  • Mechanism: S_N2 nucleophilic substitution.[1]

  • Selectivity: Poor.[1] The phenoxide anion (generated by base) is a competent nucleophile, leading to competitive O-alkylation (ether formation) and N,N-dialkylation (quaternary ammonium salts).[1]

  • Yield: typically 40-60% (requires difficult chromatographic separation).[1]

Route C: Convergent Esterification

This route performs the N-ethylation on the free acid before esterification.[1]

  • Mechanism: Reductive amination of 4-amino-3-hydroxybenzoic acid followed by Fischer esterification.[1]

  • Utility: Useful if the starting ester is unavailable, but adds a step if the ester is the desired final product.

Summary Comparison Table
FeatureRoute A: Reductive AminationRoute B: Direct AlkylationRoute C: Convergent Esterification
Reagents Acetaldehyde, NaBH(OAc)₃EtI, K₂CO₃, DMFAcetaldehyde, MeOH, H₂SO₄
Selectivity High (N-selective)Low (Mixed N/O-alkylation)High
Impurity Profile Minimal (Trace dialkyl)Complex (O-ethyl, N,N-diethyl)Moderate
Scalability Excellent (No chromatography)Poor (Requires purification)Good
Green Metric High (Mild reagents)Low (Toxic alkyl halides)Moderate

Detailed Experimental Protocols

Precursor Synthesis: Methyl 4-amino-3-hydroxybenzoate

If the starting material is not purchased, it must be synthesized from 4-amino-3-hydroxybenzoic acid.[1]

  • Dissolution: Dissolve 4-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (10-15 volumes).

  • Catalysis: Slowly add concentrated H₂SO₄ (1.5 eq) or Thionyl Chloride (1.2 eq) at 0°C.

  • Reflux: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate methanol. Neutralize residue with saturated NaHCO₃ to pH 7-8. Filter the precipitated solid.[2][3][4]

  • Purification: Recrystallize from water/ethanol if necessary.

    • Reference Yield: 95-98%.[1]

Protocol 1: Reductive Amination (The "Gold Standard")[1]

Reagents:

  • Methyl 4-amino-3-hydroxybenzoate (1.0 eq)[1][4][5][6]

  • Acetaldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow:

  • Imine Formation: In a clean reactor, suspend Methyl 4-amino-3-hydroxybenzoate in DCM (10 mL/g). Add Acetic Acid (1.0 eq).

  • Addition: Cool to 0-5°C. Add Acetaldehyde (1.1 eq) dropwise. Stir for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer.[1][2][6] Extract the aqueous layer with DCM (2x).[7]

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Validation: The product is usually pure enough (>95%) for use. If needed, recrystallize from EtOAc/Hexanes.

Protocol 2: Direct Alkylation (For Reference Only)

Reagents:

  • Methyl 4-amino-3-hydroxybenzoate (1.0 eq)[1][4][5][6]

  • Ethyl Iodide (1.05 eq)[1]

  • Potassium Carbonate (K₂CO₃) (1.1 eq)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Setup: Dissolve the starting benzoate in DMF (5 mL/g). Add K₂CO₃.

  • Alkylation: Add Ethyl Iodide dropwise at 0°C.

  • Control: Stir at room temperature. Critical: Do not heat, as this promotes O-alkylation and over-alkylation.[1] Monitor strictly by HPLC.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2][6]

  • Purification (Mandatory): Column chromatography is required to separate the target (N-ethyl) from the side products (O-ethyl ether and N,N-diethyl).[1] Elute with Hexane:EtOAc (gradient 80:20 to 60:40).[1]

Experimental Logic & Pathway Visualization

The diagram below illustrates the chemical pathways and the specific divergence where Route B fails in selectivity compared to Route A.

SynthesisPathways Start Methyl 4-amino-3-hydroxybenzoate Imine Imine Intermediate (Transient) Start->Imine Acetaldehyde AcOH Target Methyl 4-(ethylamino)-3-hydroxybenzoate (Target Product) Start->Target EtI / K2CO3 (Direct) SideProduct1 O-Alkylated Impurity (Ether) Start->SideProduct1 Competitive O-Alkylation Imine->Target NaBH(OAc)3 Reduction SideProduct2 N,N-Diethyl Impurity Target->SideProduct2 Over-Alkylation

Figure 2: Reaction pathway comparison. Route A (Blue) proceeds via a selective imine reduction.[1] Route B (Red) suffers from competitive pathways yielding O-alkyl and Dialkyl impurities.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • ChemicalBook. (2025).[1][5] "Synthesis of Methyl 4-amino-3-hydroxybenzoate." ChemicalBook Product Database. Link

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 12784565, Ethyl 4-amino-3-hydroxybenzoate (Analogous Structure)." PubChem. Link

  • Google Patents. (2022).[1] "CN114369071A - Synthetic method of tafamidis intermediate."[1] Google Patents.[1] Link

  • Cumming, W. M. (1937).[1] "Preparation of 4-amino-3-hydroxybenzoic acid." Systematic Organic Chemistry, p. 360. Link

Sources

Validation

Reproducibility of experiments with Methyl 4-(Ethylamino)-3-hydroxybenzoate

Technical Guide: Reproducibility in the Synthesis and Characterization of Methyl 4-(Ethylamino)-3-hydroxybenzoate Executive Summary & Chemical Identity Methyl 4-(Ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8) is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility in the Synthesis and Characterization of Methyl 4-(Ethylamino)-3-hydroxybenzoate

Executive Summary & Chemical Identity

Methyl 4-(Ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8) is a specialized pharmaceutical intermediate and structural analog of the antiviral agent Methyl 4-amino-3-hydroxybenzoate. It is frequently confused with its isomer, Orthocaine (Methyl 3-amino-4-hydroxybenzoate).

Reproducibility in experiments involving this compound is often compromised by two factors: oxidative instability of the electron-rich aminophenol core and regioselectivity issues during the N-ethylation step. This guide establishes a standardized, self-validating protocol to overcome these variables, comparing the superior Reductive Amination pathway against the traditional (and often flawed) Direct Alkylation method.

Parameter Target Compound Details
IUPAC Name Methyl 4-(ethylamino)-3-hydroxybenzoate
CAS Number 1820609-04-8
Molecular Formula C₁₀H₁₃NO₃
Key Moiety N-alkylated o-aminophenol
Critical Risk Rapid oxidation to quinone imines in solution; Over-alkylation.

Comparative Analysis: Synthetic Routes & Performance

To ensure reproducibility, researchers must select a synthetic route that minimizes side reactions. The following table compares the two primary methods for synthesizing the target from Methyl 4-amino-3-hydroxybenzoate.

Table 1: Method Performance Comparison
FeatureMethod A: Direct Alkylation (Ethyl Iodide/Base)Method B: Reductive Amination (Acetaldehyde/STAB)Verdict
Selectivity Low. Produces significant N,N-diethyl and O-ethyl byproducts.High. Mono-ethylation is kinetically favored.Method B
Reproducibility Poor. Yield varies (30–55%) based on stirring rate and local concentration hotspots.Excellent. Yield consistently >85% with controlled stoichiometry.Method B
Purification Difficult. Requires tedious chromatography to separate mono- vs. di-ethyl species.Streamlined. Major impurity is unreacted starting material, easily separated.Method B
Oxidation Risk High. Basic conditions accelerate "browning" (quinone formation).Low. Mildly acidic conditions stabilize the aminophenol core.Method B

Expert Insight: Direct alkylation is discouraged for scale-up. The pKa difference between the phenol and aniline protons is insufficient to prevent competitive O-alkylation under basic conditions, leading to batch-to-batch variability.

Validated Experimental Protocol (The "Gold Standard")

Objective: Synthesize Methyl 4-(Ethylamino)-3-hydroxybenzoate with >98% purity using Reductive Amination .

Reagents:
  • Precursor: Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

  • Carbon Source: Acetaldehyde (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 eq) – Critical for imine formation.

Step-by-Step Workflow:
  • Inert Setup (Self-Validation Step):

    • Flame-dry a 2-neck round-bottom flask. Purge with Argon for 15 minutes.

    • Why? Exclusion of oxygen prevents the formation of dark oxidative impurities (quinone imines) before the reaction starts.

  • Imine Formation:

    • Dissolve Methyl 4-amino-3-hydroxybenzoate in DCE (0.1 M concentration).

    • Add Acetaldehyde (1.1 eq) and Acetic Acid (1.0 eq).

    • Stir at Room Temperature for 45 minutes .

    • Checkpoint: The solution may turn slightly yellow (imine formation). Do not proceed until TLC shows consumption of the amine or formation of a new spot.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Why? Portion-wise addition prevents exotherms that could degrade the unstable imine intermediate.

    • Allow to warm to RT and stir for 4–6 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution (gas evolution will occur).

    • Extract with Ethyl Acetate (3x).[1][2][3] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash Chromatography (Hexanes:Ethyl Acetate, gradient 90:10 to 70:30).

    • Note: The mono-ethyl product typically elutes just after the unreacted starting material.

Visualization of Pathways

Figure 1: Synthetic Logic & Degradation Risks

G cluster_MethodA Method A: Direct Alkylation (Avoid) cluster_MethodB Method B: Reductive Amination (Recommended) Start Methyl 4-amino- 3-hydroxybenzoate Direct Reaction with Et-I / Base Start->Direct Imine Imine Intermediate Start->Imine + Acetaldehyde + AcOH DiEthyl N,N-Diethyl Impurity (Major Side Product) Direct->DiEthyl Over-alkylation OEthyl O-Ethyl Impurity Direct->OEthyl Competitive O-alkylation Target Methyl 4-(Ethylamino)- 3-hydroxybenzoate Imine->Target + NaBH(OAc)3 Reduction Oxidation Quinone Imine (Oxidative Degradation) Target->Oxidation Exposure to Air/Light

Caption: Comparative synthetic pathways. Method B (Green) prevents the poly-alkylation issues inherent in Method A (Red).

Analytical Validation Parameters

To confirm reproducibility, every batch must meet these criteria.

TestExpected ResultCommon Failure Mode
¹H NMR (CDCl₃) Triplet at ~1.3 ppm (3H), Quartet at ~3.2 ppm (2H).Multiplets at 3.0–3.5 ppm: Indicates mixture of mono- and di-ethyl species.
HPLC Purity Single peak >98% (254 nm).Shoulder peaks: Indicates oxidation products (quinone imines).
Visual Inspection Off-white to pale beige solid.Dark Brown/Black: Significant oxidation. Recrystallize immediately with Ethanol/Ascorbic Acid.

Storage Protocol: Store under Argon at -20°C. Solutions in DMSO or Methanol should be prepared fresh, as the aminophenol moiety degrades within 24 hours at room temperature in solution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Biosynth. "Methyl 4-amino-3-hydroxybenzoate: Antiviral Properties and Chemical Profile." Biosynth Catalog, Accessed 2023. Link[4]

  • ChemicalBook. "Synthesis of Methyl 3-amino-4-hydroxybenzoate (Orthocaine Isomer) and Derivatives." ChemicalBook Protocols, Accessed 2023. Link

  • Master Organic Chemistry. "Reductive Amination: The Superior Method for Amine Synthesis." Master Organic Chemistry Guide, 2017. Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Methyl 4-(Ethylamino)-3-hydroxybenzoate

Executive Summary & Chemical Profile This guide mandates the protocol for the safe containment and disposal of Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8). As a specialized pharmaceutical intermediate, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide mandates the protocol for the safe containment and disposal of Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8). As a specialized pharmaceutical intermediate, this compound requires strict adherence to organic hazardous waste protocols to prevent environmental contamination and personnel exposure.

Chemical Identity:

Property Detail
Chemical Name Methyl 4-(ethylamino)-3-hydroxybenzoate
CAS Number 1820609-04-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Physical State Solid (Crystalline powder)

| Solubility | Soluble in organic solvents (DMSO, Methanol); low water solubility.[1] |

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this substance down the drain. It is an organic ester with potential aquatic toxicity and must be treated via high-temperature incineration.

2.1 Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following PPE is donned to prevent contact dermatitis or inhalation of fine particulates.

  • Respiratory: N95 respirator or P100 HEPA filter if handling open powders outside a fume hood.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if dissolving in penetrating solvents like DMSO.

  • Eye: Chemical splash goggles (ANSI Z87.1 compliant).

2.2 Chemical Incompatibility & Segregation

To prevent unexpected exothermic reactions in the waste stream, segregate Methyl 4-(ethylamino)-3-hydroxybenzoate from the following:

  • Strong Oxidizers: (e.g., Nitric acid, Perchlorates) – Risk of fire/explosion.

  • Strong Bases: (e.g., Sodium Hydroxide) – Causes rapid hydrolysis of the ester and potential heat generation.

  • Strong Acids: (e.g., Hydrochloric acid) – Protonation of the amine group; exothermic.

Waste Stream Decision Logic

Use the following logic to determine the correct waste stream for your specific experimental situation.

WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid (Pure Powder)? Start->IsSolid IsSolution Is it in Solution? IsSolid->IsSolution No SolidStream Stream A: Solid Hazardous Waste (Trace-contaminated debris included) IsSolid->SolidStream Yes SolventType Identify Solvent Type IsSolution->SolventType Halogenated Stream B: Halogenated Organic (e.g., DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Stream C: Non-Halogenated Organic (e.g., Methanol, Acetone, DMSO) SolventType->NonHalogenated Flammable/Organic Aqueous Stream D: Aqueous Toxic (>5% Water content) SolventType->Aqueous Mostly Water

Figure 1: Waste Stream Segregation Logic for Methyl 4-(ethylamino)-3-hydroxybenzoate.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired stock, weighing boat residues, contaminated paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original amber glass container.

  • Transfer: Transfer the solid using a chemically inert spatula. Do not generate dust.[4]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Methyl 4-(ethylamino)-3-hydroxybenzoate" (Do not use abbreviations).[1][5]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Closure: Screw the cap tightly. Tape the cap if the container will be transported through public corridors.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste.

  • Compatibility Check: Ensure the solvent waste carboy is compatible with amines and esters.

  • pH Check: If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the main organic waste carboy to prevent drum pressurization.

  • Segregation:

    • If dissolved in Dichloromethane (DCM)Halogenated Waste .

    • If dissolved in Methanol/Ethyl AcetateNon-Halogenated Waste .

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Regulatory & Compliance Framework
5.1 Labeling Requirements (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), "orphan containers" (unlabeled bottles) are a major violation. Every container must contain:

  • The words "Hazardous Waste" .

  • Full Chemical Name (No formulas or structures).

  • Accumulation Start Date (The date the first drop of waste entered the bottle).

  • Generator Name/Room Number .

5.2 Final Destruction Method

The ultimate disposal method for Methyl 4-(ethylamino)-3-hydroxybenzoate is High-Temperature Incineration .

  • Mechanism: Thermal oxidation at >1000°C destroys the organic aromatic ring and the amine functionality, converting them to CO₂, H₂O, and NOₓ (scrubbed).

  • Prohibition: Never treat this waste via autoclaving (it is not biohazardous) or sewer discharge.

Emergency Response: Spills

In the event of a spill during disposal transfer:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don nitrile gloves, goggles, and N95 mask.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Liquid: Use vermiculite or polypropylene pads to absorb.

  • Clean: Clean the surface with a soap/water solution (the phenol group increases solubility in basic soapy water).

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References
  • SynHet. (2024). Methyl 4-(Ethylamino)-3-hydroxybenzoate Product Analysis & CAS 1820609-04-8 Verification. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 4-(Ethylamino)-3-hydroxybenzoate. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

Sources

Handling

Personal protective equipment for handling Methyl 4-(Ethylamino)-3-hydroxybenzoate

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Methyl 4-(Ethylamino)-3-hydroxybenzoate Content Type: Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, and HSE Officers[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Methyl 4-(Ethylamino)-3-hydroxybenzoate Content Type: Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, and HSE Officers[1]

Executive Safety Directive

Compound: Methyl 4-(Ethylamino)-3-hydroxybenzoate Chemical Class: Alkyl Aminobenzoate / Phenolic Ester Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory - SE 3), Potential Skin Sensitization.[1]

Immediate Action Required: Treat this compound as a potent contact sensitizer and mucous membrane irritant .[1] Unlike simple benzoates, the N-ethylamino moiety enhances lipophilicity, increasing the risk of transdermal absorption.[1] Do not handle on open benchtops.

Technical Hazard Analysis (Structure-Activity Relationship)

As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label. Understanding the molecular structure reveals the specific risks requiring mitigation:

  • The N-Ethylamino Group: Secondary amines on aromatic rings are classic sensitizers.[1] They can form haptens with skin proteins, leading to allergic contact dermatitis.[1] Implication: Glove permeation is the critical failure point.[1]

  • The Phenolic Hydroxyl (-OH at C3): This group increases acidity and protein affinity, exacerbating cytotoxicity to mucous membranes (eyes/lungs).[1] Implication: Dust control is non-negotiable.[1]

  • The Methyl Ester: While relatively stable, hydrolysis releases methanol and the parent aminobenzoic acid in vivo or in waste streams.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for this compound due to the lipophilic nature of the ethylamino ester.[1] You must utilize a barrier system validated for organic esters and amines.[1]

Table 1: Mandatory PPE Specifications
Protection ZoneEquipment StandardTechnical Justification
Dermal (Hands) Double Nitrile (Min 0.11mm outer, 0.06mm inner)Breakthrough Time: >480 min.[1] Nitrile offers superior resistance to benzoate esters compared to latex.[1] The inner glove acts as a visual breach indicator.[1]
Respiratory N95 / P2 (Minimum) or Powered Air-Purifying Respirator (PAPR)The solid form is likely a crystalline powder.[1] Inhalation triggers immediate respiratory tract irritation (STOT-SE 3).[1] Use Fume Hood primarily.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for powders that can drift behind lenses. Goggles provide a sealed environment against phenolic dust.[1]
Body Tyvek® Lab Coat (or equivalent non-woven polyolefin)Cotton lab coats trap dust in the weave, creating a secondary exposure source. Disposable non-woven fabrics prevent particle retention.[1]

Operational Workflows & Engineering Controls

Safety is not just what you wear; it is how you move.[1] Follow these self-validating protocols to ensure containment.

Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of dry powder.[1]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar.[1] Aminobenzoates are prone to static charge, which causes "fly-away" powder that bypasses standard airflow capture.[1]

  • The "Wet-Wipe" Technique:

    • Pre-wet the spatula with the destination solvent (if applicable) to prevent dust generation.[1]

    • Place a chemically dampened Kimwipe around the balance pan to capture stray particles immediately.[1]

Protocol B: Solubilization & Synthesis

Once in solution (typically DMSO, Methanol, or Ethyl Acetate), the risk shifts from inhalation to rapid dermal absorption.[1]

  • Solvent Selection: Avoid using DMSO as the primary solvent if possible, as it acts as a carrier, transporting the N-ethylamino compound directly through intact skin.[1] If DMSO is required, Butyl Rubber gloves must replace the outer Nitrile glove.[1]

  • Temperature Control: Do not heat open vessels. The vapor pressure of the methyl ester increases significantly >60°C, leading to vapor-phase exposure.[1]

Visualization: Safety Decision Logic

The following diagram outlines the decision-making process for PPE selection based on the experimental state.

PPE_Decision_Matrix Start Experimental State Solid Solid / Powder Start->Solid Solution Solution / Liquid Start->Solution Weighing Weighing (<100mg) Solid->Weighing Bulk Bulk Handling (>1g) Solid->Bulk StandardSol Standard Solvent (MeOH, EtOAc) Solution->StandardSol CarrierSol Carrier Solvent (DMSO, DMF) Solution->CarrierSol Hood Fume Hood Required N95 Mask Backup Weighing->Hood Iso Glovebox / Isolator P100 Respirator Bulk->Iso Nitrile Double Nitrile Gloves StandardSol->Nitrile Butyl Butyl/Viton Gloves (Impermeable to DMSO) CarrierSol->Butyl

Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.

Decontamination & Disposal Strategy

Do not dispose of this compound down the drain.[1] The phenol moiety is toxic to aquatic life (Aquatic Chronic 2 for related benzoates).[1]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (radius 3m).

  • Neutralize: Cover the spill with a 1:1 mixture of Sodium Carbonate (soda ash) and clay cat litter .[1] The carbonate neutralizes the acidic phenol group; the clay absorbs the liquid.[1]

  • Collect: Scoop into a dedicated solid waste container labeled "Hazardous Organic Waste - Phenolic Ester."[1]

  • Wash: Clean the surface with 1N NaOH (to convert the residue to the water-soluble sodium salt), followed by water and detergent.[1]

Waste Stream Classification
  • RCRA Code (USA): Not explicitly listed, but manage as D001 (Ignitable, if in solvent) or Toxic characteristic due to bio-activity.[1]

  • Segregation: Keep separate from Oxidizers (Nitric acid, Peroxides) to prevent nitration of the aromatic ring, which could form explosive byproducts.[1]

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Methyl 3-amino-4-hydroxybenzoate (Structural Analog Safety Data).[1][2] NIST Chemistry WebBook, SRD 69.[1] [Link][1][3]

  • PubChem. (2025).[1][4] Ethyl 4-amino-3-hydroxybenzoate (Compound Summary & GHS Classification).[1][4] National Library of Medicine.[1] [Link][1]

  • Carl Roth. (2025).[1] Handling Precautions for Aminobenzoic Acid Derivatives.[1][5][6][7][8][9][10][Link][1]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis of closely related alkyl aminobenzoates. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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